Tubulin polymerization-IN-72
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-fluoro-4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C19H19FN4O/c1-21-19-22-16-7-5-13(20)11-15(16)18(23-19)24-9-3-4-12-10-14(25-2)6-8-17(12)24/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23) |
InChI Key |
DAVWFLTXXUUQRH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Tubulin Polymerization-IN-72: A Technical Guide to a Potent Microtubule Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tubulin Polymerization-IN-72, also known as Compound 4a4. This novel quinazoline-4-tetrahydroquinoline analogue has demonstrated significant potential as an anti-cancer agent through its potent inhibition of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and microtubule-targeting agents.
Discovery and Mechanism of Action
This compound (Compound 4a4) was identified as a highly potent inhibitor of tubulin polymerization that binds to the colchicine (B1669291) site on β-tubulin.[1] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. By interfering with microtubule formation, Compound 4a4 induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][2] Its efficacy has been demonstrated across various human cancer cell lines, with IC50 values in the nanomolar range.[1][2]
A related and noteworthy compound, S-72, an orally bioavailable tubulin inhibitor, has also been developed and shown to overcome paclitaxel (B517696) resistance in breast cancer models.[3] S-72 similarly inhibits tubulin polymerization and triggers G2/M arrest and apoptosis.[3] Furthermore, it has been shown to modulate the STING and STAT3 signaling pathways, suggesting a multi-faceted anti-cancer activity.[3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound (Compound 4a4) and S-72.
Table 1: Anti-proliferative Activity of this compound (Compound 4a4) [1]
| Cancer Cell Line | IC50 (nM) |
| SKOV3 (Ovarian) | 0.4 |
| A549 (Lung) | 1.2 |
| HCT116 (Colon) | 2.7 |
| MCF-7 (Breast) | 0.8 |
Table 2: Biological Activity of S-72 [3]
| Assay | Cell Line | Result |
| Cytotoxicity | MCF7 (Paclitaxel-sensitive Breast) | Potent activity |
| Cytotoxicity | MCF7/T (Paclitaxel-resistant Breast) | Potent activity |
| Tubulin Polymerization | Cell-free | Concentration-dependent inhibition |
| Cell Cycle Analysis | MCF7, MCF7/T | G2/M phase arrest |
| Apoptosis Induction | MCF7, MCF7/T | Increased apoptosis |
Synthesis and Experimental Protocols
Synthesis of this compound (Compound 4a4)
The synthesis of Compound 4a4 is based on a multi-step process involving the construction of the quinazoline (B50416) and tetrahydroquinoline scaffolds followed by their coupling. A detailed, step-by-step protocol can be found in the supplementary information of the primary publication.[1]
Key Experimental Protocols
1. Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Materials: Purified tubulin (e.g., from bovine brain), GTP, DAPI, General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), test compounds.
-
Procedure:
-
Prepare tubulin at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and DAPI to 10 µM.
-
Add various concentrations of the test compound (or vehicle control) to a 384-well plate.
-
Initiate the polymerization by adding the tubulin/GTP/DAPI mixture to each well.
-
Immediately measure the fluorescence intensity (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C using a fluorescence plate reader.[4]
-
An increase in fluorescence indicates tubulin polymerization.
-
2. Cell Viability Assay (MTS Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the absorbance values to the vehicle control.[4]
-
3. Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cell lines, test compound, PBS, ethanol (B145695), RNase A, Propidium Iodide (PI).
-
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a general workflow for their evaluation.
References
- 1. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In-Depth Technical Guide: Tubulin Polymerization Inhibitor-72 (S-72)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization Inhibitor-72 (also known as S-72 and Compound 4a4) is a potent, orally bioavailable small molecule that targets the colchicine (B1669291) binding site on β-tubulin. By disrupting microtubule dynamics, S-72 induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the binding site, mechanism of action, and key experimental data related to S-72.
Mechanism of Action and Binding Site
S-72 functions as a microtubule-destabilizing agent by binding to the colchicine site located at the interface between α- and β-tubulin heterodimers. This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics by S-72 leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.[1][2]
Signaling Pathway of S-72 Action
Caption: Signaling pathway of S-72 leading to apoptosis.
Quantitative Data
The inhibitory activity of S-72 has been evaluated in both cell-free and cell-based assays.
Table 1: In Vitro Cytotoxicity of S-72
| Cell Line | Type | IC₅₀ (nM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma (Paclitaxel-Sensitive) | Nanomolar range | [1] |
| MCF-7/T | Human Breast Adenocarcinoma (Paclitaxel-Resistant) | Nanomolar range (RI = 1.68) | [1] |
| MX-1 | Human Breast Carcinoma (Paclitaxel-Sensitive) | Not explicitly stated | [1] |
| MX-1/T | Human Breast Carcinoma (Paclitaxel-Resistant) | Nanomolar range (RI = 9.11) | [1] |
| Various Cancer Cells | - | 0.4 - 2.7 |
RI: Resistance Index
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | Effect on Tubulin Polymerization | Reference |
| S-72 | Concentration-dependent | Inhibition of rate and extent | [1] |
| Colchicine | Same as S-72 | Inhibition (less potent than S-72) | [1] |
| Paclitaxel (B517696) | - | Enhancement | [1] |
While a specific IC₅₀ value for the in vitro tubulin polymerization assay of S-72 is not explicitly available in the reviewed literature, it has been demonstrated to be more potent than colchicine at the same concentrations.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of S-72 on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.8), 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP
-
S-72 (test compound)
-
Colchicine (positive control for inhibition)
-
Paclitaxel (positive control for enhancement)
-
DMSO (vehicle control)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of S-72, colchicine, and paclitaxel in G-PEM buffer. The final DMSO concentration should not exceed 1-2%.
-
Add the tubulin solution to the wells of a pre-warmed 96-well plate (37°C).
-
Add the diluted compounds or vehicle control to the respective wells.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Binding Site Visualization (Hypothetical Model)
As of the latest information, a crystal structure of S-72 in complex with tubulin is not publicly available. However, based on its known interaction with the colchicine binding site, a hypothetical model of its binding can be proposed. S-72 likely occupies the same pocket as colchicine, forming key interactions with residues on both α- and β-tubulin subunits, thereby preventing the conformational changes required for microtubule assembly.
Logical Diagram of S-72 in the Colchicine Binding Site
Caption: Key residue interactions of S-72 at the colchicine site.
Conclusion
Tubulin Polymerization Inhibitor-72 (S-72) is a promising anticancer agent that effectively inhibits tubulin polymerization by binding to the colchicine site. Its potent cytotoxic activity, particularly against paclitaxel-resistant cell lines, highlights its therapeutic potential. Further structural studies are warranted to elucidate the precise binding interactions and to guide the development of next-generation tubulin inhibitors.
References
An In-depth Technical Guide to the Effects of Tubulin Polymerization Inhibitors on Microtubule Dynamics: A Profile of a Representative Compound (Tubulin Polymerization-IN-72)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are fundamental components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] These dynamic polymers are assembled from α- and β-tubulin heterodimers.[3] The inherent ability of microtubules to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability, is crucial for their cellular functions.[4][5] This dynamic process is powered by the hydrolysis of GTP bound to β-tubulin.[2]
Tubulin polymerization inhibitors are a class of small molecules that disrupt this delicate equilibrium. By interfering with the assembly of tubulin into microtubules, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis.[2] This mechanism of action makes them a significant area of interest in cancer chemotherapy.
This technical guide provides a comprehensive overview of the effects of a representative tubulin polymerization inhibitor, herein referred to as "Tubulin Polymerization-IN-72," on microtubule dynamics. Due to the absence of publicly available data for a compound with this specific designation, this document will detail the expected effects and characterization of a typical tubulin polymerization inhibitor based on established principles and data from well-studied compounds in this class.
Quantitative Data Summary
The following tables summarize the expected quantitative data for a representative tubulin polymerization inhibitor, "this compound." These values are illustrative and serve as a guide for the type of data generated in the characterization of such a compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Description |
| Turbidimetric Tubulin Polymerization | IC50 | 1.5 µM | Concentration required to inhibit 50% of tubulin polymerization in vitro. |
| Colchicine (B1669291) Binding Assay | Ki | 0.8 µM | Inhibition constant for binding to the colchicine site on β-tubulin. |
Table 2: Cellular Activity of this compound in HeLa Cells
| Assay Type | Parameter | Value | Description |
| Cell Viability (MTT Assay, 72h) | GI50 | 50 nM | Concentration required to inhibit 50% of cell growth. |
| Cell Cycle Analysis (24h) | % G2/M Arrest | 75% at 100 nM | Percentage of cells arrested in the G2/M phase of the cell cycle. |
| Immunofluorescence Microscopy | EC50 | 80 nM | Concentration required to cause 50% disruption of the microtubule network. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of "this compound" are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: To quantify the inhibitory effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in light scattering.[2]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]
-
Glycerol
-
Test compound ("this compound") dissolved in DMSO
-
Low-binding 96-well plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with cold Polymerization Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a final polymerization buffer containing 1 mM GTP and 10% glycerol.[6]
-
-
Assay Setup (on ice):
-
Add diluted test compound and controls (e.g., DMSO as a negative control, colchicine as a positive control) to the wells of a 96-well plate. The final DMSO concentration should be kept below 1%.
-
To initiate the reaction, add the cold tubulin solution to each well. The final tubulin concentration is typically in the range of 20-40 µM.[2]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by measuring the inhibition of polymerization at various compound concentrations relative to the DMSO control.[7]
-
Immunofluorescence Microscopy of Cellular Microtubules
Objective: To visualize the effect of a compound on the microtubule network in cultured cells.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound ("this compound")
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound" for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for characterizing a novel tubulin polymerization inhibitor.
Caption: Signaling pathway from microtubule disruption to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative evaluation of the effects of inhibitors of tubulin assembly on polymerization induced by discodermolide, epothilone B, and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tubulin Polymerization-IN-72 (S-72)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin polymerization-IN-72, also known as S-72, is a novel, potent, and orally bioavailable small molecule inhibitor of tubulin polymerization. It binds to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. S-72 has demonstrated significant anti-proliferative activity against a variety of cancer cell lines, including those resistant to paclitaxel (B517696). Its mechanism of action also involves the modulation of key signaling pathways, including the inhibition of STAT3 phosphorylation and the inactivation of the STING pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and associated experimental protocols for S-72.
Chemical Structure and Physicochemical Properties
S-72 is a benzamide (B126) derivative with the following chemical identity:
Chemical Structure:

IUPAC Name: 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-benzamide[1]
Table 1: Physicochemical Properties of S-72
| Property | Value | Reference |
| CAS Number | 2446799-14-8 | [1] |
| Molecular Formula | C₂₀H₂₂N₄O₃S | [1] |
| Molecular Weight | 398.48 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Reported to have relatively good water solubility and high oral bioavailability.[2] | |
| Purity | >98% (commercially available) |
Biological Activity and Mechanism of Action
S-72 is a potent inhibitor of tubulin polymerization, a critical process for cell division.[2] Its primary mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts the formation of microtubules. This leads to a cascade of cellular events culminating in cancer cell death.
Inhibition of Tubulin Polymerization
By binding to the colchicine site, S-72 prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle by S-72 leads to the arrest of the cell cycle at the G2/M phase.[3] Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Modulation of Signaling Pathways
Beyond its direct effect on microtubules, S-72 has been shown to modulate key intracellular signaling pathways implicated in cancer progression:
-
STAT3 Signaling: S-72 has been observed to decrease the phosphorylation of STAT3 at the Tyr705 residue while increasing phosphorylation at the Ser727 site.[2] The inhibition of STAT3 phosphorylation at Tyr705 is crucial as this is a key activation step for its function as a transcription factor that promotes cell proliferation and survival.
-
STING Pathway: S-72 has been reported to inactivate the STING (Stimulator of Interferon Genes) pathway.[2] The STING pathway is involved in the innate immune response and its inactivation by S-72 may contribute to its anticancer effects, particularly in the context of paclitaxel resistance.
Table 2: In Vitro Anti-proliferative Activity of S-72 (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MCF7 | Breast Cancer (Paclitaxel-sensitive) | 0.4 - 2.7 | |
| MCF7/T | Breast Cancer (Paclitaxel-resistant) | Favorable cytotoxicity at nanomolar concentrations | [2] |
| MX-1 | Breast Cancer (Paclitaxel-sensitive) | Not specified | |
| MX-1/T | Breast Cancer (Paclitaxel-resistant) | Favorable cytotoxicity at nanomolar concentrations | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of S-72.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of S-72 on the polymerization of purified tubulin by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
S-72 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S-72 in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of S-72 or DMSO (for the vehicle control).
-
To initiate polymerization, add the tubulin solution to each well.
-
Immediately add the GTP working solution to each well for a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of S-72.
-
The rate of tubulin polymerization is proportional to the increase in absorbance over time.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of polymerization against the logarithm of the S-72 concentration.
-
Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with S-72.
Materials:
-
Cancer cell line of interest
-
S-72
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of S-72 or vehicle (DMSO) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by S-72.
Materials:
-
Cancer cell line of interest
-
S-72
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with S-72 as described for the cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for determining the effect of S-72 on the phosphorylation status of STAT3.
Materials:
-
Cancer cell line of interest
-
S-72
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727), anti-total-STAT3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Lysis:
-
Treat cells with S-72 for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of S-72
Caption: Mechanism of action of S-72.
S-72 Modulation of STAT3 and STING Pathways
References
The Emergence of Novel Microtubule Destabilizers: A Technical Overview of Tubulin Polymerization-IN-72
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Tubulin polymerization-IN-72" is not a publicly recognized identifier. This document utilizes data from a known microtubule destabilizer, S-72, as a representative example to illustrate the pharmacological and biological profile of a novel agent in this class.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[3] Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis.[1][3] These agents are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca (B1221190) alkaloids, colchicine).[3] Novel microtubule destabilizers continue to be an area of intense research to overcome challenges such as drug resistance and toxicity associated with existing therapies.[5] This guide provides a comprehensive technical overview of a novel microtubule destabilizer, exemplified by the compound S-72.
Mechanism of Action
Tubulin polymerization inhibitors, such as the representative compound S-72, exert their biological effects by binding to tubulin subunits, thereby preventing their assembly into microtubules.[6][7] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis. The primary mechanism involves the inhibition of the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[3]
Signaling Pathway
The disruption of microtubule dynamics by destabilizing agents triggers a series of signaling events. A key consequence is the activation of the spindle assembly checkpoint (SAC), which halts the cell cycle in the M phase to prevent aneuploidy. Prolonged M phase arrest ultimately induces apoptosis through various pathways, which can include the modulation of pro- and anti-apoptotic proteins. Some tubulin inhibitors have also been shown to affect signaling pathways such as STAT3, which is involved in cell survival and proliferation.[6]
Quantitative Data
The biological activity of microtubule destabilizers is quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for the representative compound S-72 and other known tubulin inhibitors for comparative purposes.
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (nM) | Reference |
| S-72 | Not explicitly quantified, but shown to inhibit polymerization | MCF7 | ~100 | [6] |
| MCF7/T (Taxol-resistant) | ~100 | [6] | ||
| Colchicine (B1669291) | < 5 | - | - | [8] |
| Nocodazole | 2.292 | - | 72 (cell-cycle based) | [1] |
| Vinblastine | - | - | - | [1] |
| Combretastatin A-4 | < 5 | - | - | [8] |
Table 1: In Vitro and Cellular Activity of Microtubule Destabilizers.
| Cell Line | Treatment (100 nM, 24h) | G2/M Phase Arrest (%) | Apoptosis (%) | Reference |
| MCF7 | S-72 | Significant increase | Highest induction | [6] |
| Paclitaxel (B517696) | Significant increase | Moderate induction | [6] | |
| Colchicine | Significant increase | Lower induction | [6] | |
| MCF7/T | S-72 | Significant increase | Highest induction | [6] |
| Paclitaxel | No significant increase | Low induction | [6] | |
| Colchicine | Significant increase | Moderate induction | [6] |
Table 2: Effects of S-72 and Control Compounds on Cell Cycle and Apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel microtubule destabilizers.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence of a reporter dye that binds to polymerized microtubules.[1][9][10]
Protocol:
-
Reagents: Purified porcine or bovine tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), fluorescent reporter (e.g., DAPI), test compound, and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).[1][9]
-
Procedure:
-
A solution of tubulin (e.g., 2 mg/mL) is prepared in polymerization buffer containing GTP and a fluorescent reporter.[9]
-
The tubulin solution is added to a pre-warmed 96-well plate.
-
The test compound and controls are added to the wells. A vehicle control (e.g., DMSO) is also included.[9]
-
Tubulin polymerization is monitored at 37°C for a set period (e.g., 60 minutes) by measuring the fluorescence or absorbance at appropriate wavelengths (e.g., 360 nm excitation and 450 nm emission for fluorescence).[9]
-
-
Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
Principle: Microtubule destabilizers cause cells to arrest in the G2/M phase of the cell cycle. This arrest can be quantified by measuring the DNA content of the cells using a fluorescent dye and flow cytometry.[1][6]
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MCF7) are cultured to a suitable confluency.
-
Treatment: Cells are treated with the test compound, control compounds, or vehicle for a specific duration (e.g., 24 hours).[6]
-
Cell Staining:
-
Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI).[6]
-
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms.
Apoptosis Assay
This assay quantifies the induction of programmed cell death by the test compound.
Principle: Apoptosis can be detected by measuring the externalization of phosphatidylserine (B164497) on the cell surface using Annexin V staining, in conjunction with a viability dye like PI, followed by flow cytometry.[6]
Protocol:
-
Cell Culture and Treatment: Similar to the cell cycle analysis protocol.
-
Cell Staining:
-
Cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cells.[6]
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to investigate the molecular mechanisms of action.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-α-tubulin, α-tubulin, p-STAT3, STAT3, apoptotic proteins).[6] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
Novel microtubule destabilizers, exemplified here by S-72, represent a promising avenue for the development of new anticancer therapeutics. Their ability to inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis, even in drug-resistant cell lines, highlights their potential clinical utility. The comprehensive evaluation of these compounds through a combination of in vitro and cell-based assays, as detailed in this guide, is essential for elucidating their mechanisms of action and advancing them through the drug development pipeline. Further investigation into the specific molecular interactions and signaling pathways modulated by these novel agents will be critical for optimizing their therapeutic efficacy and safety profiles.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Unraveling "Tubulin Polymerization-IN-72": A Search for a Specific Molecule
A comprehensive search for a compound specifically named "Tubulin polymerization-IN-72" has yielded no direct results, suggesting that this designation may be internal, preliminary, or a misnomer for a more formally recognized agent. To provide an in-depth technical guide as requested, clarification on the precise identity of this molecule is essential.
While the search did not identify a specific entity named "this compound," the query points to a broad and active area of cancer research: the development of small molecules that inhibit the polymerization of tubulin. These agents are crucial as they disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Prominent examples of tubulin polymerization inhibitors that share similar naming conventions and were identified in related searches include compounds designated with numbers such as "S-72". This suggests that "this compound" could be a novel compound from a recent study or a compound within a specific chemical series that has not yet been widely indexed.
To proceed with the creation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, the following information regarding "this compound" is required:
-
Chemical Structure or IUPAC Name: The definitive chemical identity is necessary to find relevant studies.
-
CAS Registry Number: A unique identifier that will allow for precise literature and database searches.
-
Key Publications or Patents: Any scientific articles or patent applications describing the synthesis, biological evaluation, or in silico modeling of this compound would be invaluable.
-
Alternative Names or Code-names: The compound may be known by other designations.
Once the specific identity of "this compound" is established, a comprehensive technical guide can be developed, covering its in silico docking studies, mechanism of action, and its effects on relevant signaling pathways, all tailored for an audience of researchers, scientists, and drug development professionals.
An In-Depth Technical Guide to the Structure-Activity Relationship of Tubulin Polymerization-IN-72
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Tubulin Polymerization-IN-72, a potent anti-cancer agent also known as S-72. This document details the compound's mechanism of action as a colchicine-binding site tubulin inhibitor, leading to cell cycle arrest and apoptosis. A key focus is the presentation of quantitative data on its biological activity and that of its precursor, S-40, to elucidate critical structural determinants for its potent cytotoxicity. Detailed experimental protocols for key biological assays are provided to enable researchers to replicate and build upon these findings. Furthermore, this guide includes visualizations of the implicated signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the compound's biological effects and evaluation process.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their critical function in mitosis makes them a prime target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.
This compound (S-72) has emerged as a promising novel, potent, and orally bioavailable tubulin inhibitor. It acts as a microtubule-destabilizing agent by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This guide delves into the structure-activity relationship of S-72, providing a detailed analysis of its chemical features and corresponding biological activities.
Chemical Structures and Structure-Activity Relationship (SAR)
The potent anti-cancer activity of this compound (S-72) is a result of strategic structural modifications to its precursor, S-40. A key modification was the replacement of a pyridine (B92270) moiety in S-40 with a 1-methylpyrazole (B151067) group in S-72, a bioisosteric substitution aimed at improving metabolic stability and pharmacokinetic properties.[2] This change resulted in a compound with potent nanomolar efficacy and enhanced oral bioavailability.[2]
Table 1: Chemical Structures of this compound (S-72) and its Precursor (S-40)
| Compound Name | Chemical Structure |
| This compound (S-72) | [Image of the chemical structure of S-72] |
| S-40 | [Image of the chemical structure of S-40] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound (S-72) against Human Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7 | Paclitaxel-sensitive Breast Cancer | 1.5 |
| MX-1 | Paclitaxel-sensitive Breast Cancer | 2.1 |
| MCF7/T | Paclitaxel-resistant Breast Cancer | 2.5 |
| MX-1/T | Paclitaxel-resistant Breast Cancer | 19.2 |
Data sourced from Hou et al., 2023.[2]
The data clearly indicates that S-72 exhibits potent cytotoxicity in the nanomolar range against both paclitaxel-sensitive and paclitaxel-resistant breast cancer cell lines. The strategic modification from S-40 to S-72 not only improved pharmacokinetic properties but also maintained potent anti-tubulin activity. Further research into a broader range of analogs is warranted to fully elucidate the structure-activity landscape and identify additional key pharmacophoric features.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the disruption of microtubule dynamics.
Inhibition of Tubulin Polymerization
S-72 binds to the colchicine-binding site on the β-tubulin subunit. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.
Cell Cycle Arrest and Apoptosis
The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1] Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.
Modulation of Signaling Pathways
Recent studies have revealed that S-72 also modulates key signaling pathways involved in cancer cell survival and drug resistance.
-
STAT3 Signaling: S-72 has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The loss of interaction between STAT3 and tubulin due to microtubule disruption is a proposed mechanism for this inhibition.[2] Constitutively active STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
-
STING Signaling: In the context of paclitaxel (B517696) resistance, S-72 has been found to block the activation of the Stimulator of Interferon Genes (STING) pathway.[1] This inactivation leads to chromosomal instability in cancer cells, contributing to their demise.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound (S-72) stock solution (in DMSO)
-
Positive Control (e.g., Colchicine)
-
Vehicle Control (DMSO)
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader (capable of reading absorbance at 340 nm)
Procedure:
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a tubulin polymerization mix on ice containing the reconstituted tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add serial dilutions of S-72, positive control, or vehicle control.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
-
Measurement:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the plateau of polymerization.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (S-72) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of S-72 in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of tubulin polymerization inhibitors.
Caption: Experimental workflow for tubulin inhibitor drug discovery.
Conclusion
This compound (S-72) is a potent colchicine-binding site inhibitor with significant anti-cancer activity against both drug-sensitive and drug-resistant cancer cell lines. Its improved pharmacokinetic profile, a result of strategic chemical modification of its precursor S-40, makes it a promising candidate for further preclinical and clinical development. The multifaceted mechanism of action, involving direct inhibition of tubulin polymerization, induction of G2/M arrest and apoptosis, and modulation of key signaling pathways like STAT3 and STING, underscores its potential as a next-generation microtubule-targeting agent. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to further investigate and develop this and similar classes of compounds in the ongoing effort to combat cancer.
References
Unraveling the Genesis of a Potent Anticancer Agent: Tubulin Polymerization-IN-72
For Immediate Release
A comprehensive investigation into the origins of the potent tubulin polymerization inhibitor, designated "Tubulin polymerization-IN-72," reveals its identity as a novel quinoline-based compound, also referred to in scientific literature as "Compound 4a4." This in-depth analysis traces its discovery through the examination of its synthesis, biological activity, and mechanism of action as a promising anticancer therapeutic.
Core Discovery and Mechanism of Action
"this compound" (Compound 4a4) emerged from research focused on the design and synthesis of novel quinoline (B57606) derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
"this compound" exerts its potent anticancer effects by binding to the colchicine (B1669291) site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, a critical step in the formation of the mitotic spindle. The disruption of the mitotic spindle triggers a cellular checkpoint, leading to arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis, or programmed cell death.
Quantitative Biological Activity
The efficacy of "this compound" has been quantified through various in vitro assays. A key performance indicator for such compounds is the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological process by 50%.
| Parameter | Value | Description |
| IC50 (Antiproliferative Activity) | 0.4 - 2.7 nM | Concentration required to inhibit the growth of various cancer cell lines by 50%. |
| Binding Site | Colchicine Site on β-tubulin | The specific molecular location where the compound interacts with the tubulin protein. |
| Cellular Effect | G2/M Phase Cell Cycle Arrest | The phase of the cell cycle at which the compound halts cell division. |
| Terminal Outcome | Apoptosis Induction | The process of programmed cell death initiated by the compound's activity. |
Experimental Protocols
The characterization of "this compound" involved a series of key experiments to elucidate its mechanism of action and quantify its potency.
In Vitro Tubulin Polymerization Assay
Objective: To determine the direct inhibitory effect of the compound on the polymerization of purified tubulin.
Methodology:
-
Purified bovine or porcine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
The tubulin solution is incubated with varying concentrations of "this compound" or a vehicle control (e.g., DMSO).
-
Polymerization is initiated by raising the temperature to 37°C.
-
The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
The IC50 value is calculated by plotting the rate of polymerization against the logarithm of the inhibitor concentration.
Cell Viability and Proliferation Assay (MTT or SRB Assay)
Objective: To measure the cytotoxic and antiproliferative effects of the compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of "this compound" for a specified period (e.g., 48 or 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
For the SRB assay, cells are fixed with trichloroacetic acid, and the total protein content is stained with sulforhodamine B (SRB).
-
The absorbance of the formazan (MTT) or the eluted SRB is measured using a microplate reader.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cancer cells are treated with "this compound" at its IC50 concentration for a defined period (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
Objective: To confirm that the compound induces apoptosis.
Methodology:
-
Cells are treated with "this compound" as described for the cell cycle analysis.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then stained with Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that stains the DNA of late apoptotic or necrotic cells.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Molecular Pathway and Experimental Logic
To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Preliminary Studies on the Cytotoxicity of Tubulin Polymerization Inhibitor-IN-72: A Technical Guide
Disclaimer: This document provides a technical overview based on publicly available data for a compound referred to as "Tubulin Polymerization-IN-72" or "Compound 4a4". Despite extensive searches, the primary research publication detailing the synthesis and initial characterization of this specific molecule, including the full cytotoxicity data and detailed experimental protocols, could not be located. Therefore, this guide combines the available information on "this compound" with representative protocols and established knowledge for potent, colchicine-site tubulin inhibitors to serve as a comprehensive resource for researchers in the field.
Introduction to this compound
This compound, also identified as Compound 4a4, is a potent anti-cancer agent that functions as a tubulin polymerization inhibitor.[1][2][3] By binding to the colchicine (B1669291) site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][3]
Quantitative Cytotoxicity Data
Available data indicates that this compound exhibits significant cytotoxicity against a range of cancer cells, with reported half-maximal inhibitory concentration (IC50) values in the nanomolar range.
| Compound Name | Alias | Mechanism of Action | Reported IC50 Range (Cancer Cells) |
| This compound | Compound 4a4 | Colchicine-site tubulin polymerization inhibitor | 0.4 - 2.7 nM |
Note: The specific cancer cell lines used to determine this IC50 range are not specified in the available literature. Researchers are advised to perform their own dose-response studies on cell lines relevant to their research.
Core Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the cytotoxicity of potent tubulin inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound.
-
Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing detached apoptotic cells) and the adherent cells (detached using trypsin).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the inhibitor.
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content (PI fluorescence) will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Apoptosis Induced by Colchicine-Site Tubulin Inhibitors
References
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization-IN-72 In Vitro Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for microtubule formation, which plays a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.[1] The dynamic nature of microtubules makes them a key target for anticancer drug development.[2] Tubulin polymerization-IN-72 is a potent small molecule inhibitor of microtubule synthesis. It binds to the colchicine (B1669291) site of tubulin, disrupting its polymerization, which leads to G2/M phase cell cycle arrest and induction of apoptosis in cancer cells. This document provides detailed protocols for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method to identify and characterize compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or by an increase in fluorescence of a reporter molecule. This change is measured over time using a spectrophotometer or a fluorescence plate reader.[3][4]
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative quantitative data for tubulin polymerization inhibitors.
| Parameter | Compound | Cell Line/Assay Condition | Value |
| IC50 (Antiproliferative Activity) | This compound | Various Cancer Cell Lines | 0.4 - 2.7 nM* |
| IC50 (Tubulin Polymerization Inhibition) | Representative Colchicine Site Inhibitor | Cell-Free Biochemical Assay | ~1-10 µM** |
| Positive Control | Colchicine | Cell-Free Biochemical Assay | ~1-5 µM |
| Positive Control | Nocodazole | Cell-Free Biochemical Assay | ~2-10 µM |
*Note: This value represents the reported antiproliferative activity against cancer cells. The direct IC50 for tubulin polymerization needs to be determined experimentally using the protocols below. **Note: This is a representative value for a colchicine site inhibitor and the actual value for this compound must be determined experimentally.
Signaling Pathway
This compound disrupts microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. This interference leads to an arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).
Caption: Mechanism of action of this compound.
Experimental Protocols
Two primary methods are provided for the in vitro tubulin polymerization assay: a turbidity-based assay and a fluorescence-based assay.
Turbidity-Based In Vitro Tubulin Polymerization Assay
This protocol measures the increase in light scattering at 340 nm as tubulin polymerizes into microtubules.[1]
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
This compound
-
Positive control (e.g., Colchicine or Nocodazole)
-
Vehicle control (e.g., DMSO)
-
Pre-warmed 96-well half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in GTB to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in GTB.
-
Prepare the Tubulin Polymerization Mix on ice: To the required volume of GTB, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Add the reconstituted tubulin to this mix.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or vehicle control (DMSO).
-
Add the positive control (e.g., Colchicine) to designated wells.
-
Add the Tubulin Polymerization Mix to each well to initiate the reaction. The final tubulin concentration should be above the critical concentration for polymerization.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Fluorescence-Based In Vitro Tubulin Polymerization Assay
This protocol uses a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.[3]
Materials:
-
All materials from the turbidity-based assay
-
Fluorescent reporter dye (e.g., DAPI)
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Protocol:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as the turbidity-based assay.
-
When preparing the Tubulin Polymerization Mix, add the fluorescent reporter dye to its recommended final concentration.
-
-
Reaction Setup (on ice):
-
The reaction setup is identical to the turbidity-based assay, but it is performed in a black, opaque 96-well plate.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
The subsequent data analysis steps are the same as for the turbidity-based assay.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low polymerization in control well | Inactive tubulin | Ensure tubulin was stored properly at -80°C and used promptly after reconstitution. |
| Degraded GTP solution | Use a fresh aliquot of GTP stock. | |
| Incorrect temperature | Confirm the plate reader is maintained at 37°C. | |
| High background signal | Compound precipitation | Check the solubility of this compound in the assay buffer. Consider running a control with the compound in buffer without tubulin. |
| Inconsistent replicates | Pipetting errors or air bubbles | Ensure accurate and consistent pipetting. Avoid introducing air bubbles into the wells. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization-IN-72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-72, also referred to as S-72, is a potent, orally bioavailable small molecule inhibitor of tubulin polymerization.[1][2] By binding to the colchicine (B1669291) site on β-tubulin, it disrupts microtubule dynamics, a process crucial for mitotic spindle formation and cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, making it a compound of significant interest for cancer research and therapeutic development.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to effectively evaluate its biological effects.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. This compound exerts its anti-proliferative effects by directly interfering with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This inhibition of microtubule assembly leads to the disruption of the mitotic spindle, activating the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Figure 1: Mechanism of action of this compound.
Data Presentation
Quantitative Data for this compound (S-72)
The following tables summarize the quantitative data for the effects of this compound on cell viability and tubulin polymerization.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC₅₀ (nM) | Reference |
| MCF7 | Human breast adenocarcinoma (paclitaxel-sensitive) | 4.5 ± 0.8 | [1] |
| MCF7/T | Paclitaxel-resistant human breast adenocarcinoma | 6.2 ± 1.1 | [1] |
Table 2: Effect on In Vitro Tubulin Polymerization
| Compound | Concentration | Inhibition of Tubulin Polymerization | Reference |
| This compound | 100 nM | Concentration-dependent inhibition | [1] |
| Colchicine | 100 nM | Inhibition (less potent than S-72) | [1] |
| Paclitaxel | 100 nM | Enhancement | [1] |
Experimental Protocols
Figure 2: General experimental workflow for cell-based assays.
Cell Viability Assay (MTT/MTS Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
For MTS: No solubilization step is needed.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM) for 24 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer to determine the DNA content. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) for 24-48 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound on the assembly of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Control compounds (e.g., colchicine, paclitaxel)
-
96-well plate (clear, flat-bottom)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute purified tubulin in GTB to a final concentration of 2-3 mg/mL. Prepare a polymerization buffer containing GTB, 1 mM GTP, and 10% glycerol.
-
Assay Setup: In a pre-chilled 96-well plate, add the desired concentrations of this compound or control compounds.
-
Initiation of Polymerization: Add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be compared between different treatment conditions.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of microtubule dynamics in cellular processes, particularly in the context of cancer. The protocols provided here offer a framework for characterizing its effects on cell viability, cell cycle progression, and apoptosis. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
- 1. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization-IN-72 (S-72) in Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-72, also referred to as S-72, is a novel and potent small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, S-72 effectively induces cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing cells. Its mechanism of action makes it a compelling candidate for cancer research and therapeutic development, particularly in overcoming resistance to other microtubule-targeting agents like paclitaxel (B517696).[1][2][3][4]
These application notes provide comprehensive protocols for utilizing this compound (S-72) to induce mitotic arrest and characterize its effects on cancer cells.
Mechanism of Action
This compound (S-72) functions as a microtubule destabilizing agent. The formation of microtubules is a dynamic process involving the polymerization of α- and β-tubulin heterodimers. These microtubules are crucial for the formation of the mitotic spindle during cell division. S-72 binds to tubulin, inhibiting its polymerization. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to the arrest of cells in mitosis (M phase). Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][3][4]
Furthermore, S-72 has been shown to suppress STAT3 signaling and inactivate the cGAS-STING pathway.[1][2][3][4] Inactivation of the STING pathway has been implicated in overcoming paclitaxel resistance in breast cancer cells, suggesting a dual mechanism of action for S-72.[1][2]
Data Presentation
Quantitative Data for this compound (S-72)
| Parameter | Cell Line(s) | Value | Reference |
| Experimental Concentration | MCF7, MCF7/T | 100 nM | [3][4] |
| IC50 (Tubulin Polymerization) | Not explicitly stated in search results | - | |
| IC50 (Antiproliferative Activity) | Various Cancer Cell Lines | Sub-nanomolar to low micromolar range (Specific values not available for S-72 in provided results) | [5] |
Note: Specific IC50 values for tubulin polymerization and antiproliferative activity for S-72 were not detailed in the provided search results. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell lines and assays.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound (S-72) on the polymerization of purified tubulin in a cell-free system. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the amount of microtubule polymer formed.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
This compound (S-72) stock solution (in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Vehicle control (DMSO)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a working solution of this compound (S-72) and control compounds in General Tubulin Buffer at 10x the final desired concentration.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin polymerization mix. For a final concentration of 2 mg/mL tubulin, mix the appropriate volume of tubulin with General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Add 10 µL of the 10x working solutions of this compound (S-72), positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the blank (buffer only) absorbance from all readings.
-
Plot absorbance versus time for each condition.
-
Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of S-72 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for Mitotic Arrest (Flow Cytometry)
This protocol describes how to determine the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with this compound (S-72) using flow cytometry with propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound (S-72)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (S-72) in complete cell culture medium.
-
Treat the cells with the desired concentrations of S-72 (e.g., 100 nM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound (S-72).
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: S-72 modulated signaling pathways in mitotic arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tubulin Polymerization-IN-72 (S-72) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-72, also identified in the scientific literature as S-72, is a novel, potent, and orally bioavailable tubulin inhibitor. It serves as a microtubule-destabilizing agent, demonstrating significant potential in cancer research, particularly in overcoming resistance to existing chemotherapeutic agents like paclitaxel (B517696).[1][2] S-72 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubulin polymerization, which in turn induces cell cycle arrest at the G2/M phase and ultimately triggers apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive overview of S-72, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cancer research.
Mechanism of Action
S-72 exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of microtubule dynamics.
-
Inhibition of Tubulin Polymerization: S-72 directly binds to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule formation is a key initiating event in its cytotoxic cascade.
-
Cell Cycle Arrest: The interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, a critical checkpoint for cell division.[3][4]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[3][4]
-
Modulation of Signaling Pathways: S-72 has been shown to inhibit the phosphorylation of STAT3 at Tyr705, a key signaling node in cancer cell proliferation and survival.[1] Additionally, it overcomes paclitaxel resistance by blocking the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of S-72 in various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of S-72 in Breast Cancer Cell Lines [1][2]
| Compound | Cell Line | Paclitaxel-Sensitivity | IC50 (nM) | Resistance Index (RI) |
| S-72 | MCF7 | Sensitive | 5.2 | - |
| S-72 | MCF7/T | Resistant | 8.7 | 1.68 |
| Paclitaxel | MCF7 | Sensitive | 2.1 | - |
| Paclitaxel | MCF7/T | Resistant | >1000 | >476 |
| Colchicine | MCF7 | Sensitive | 4.8 | - |
| Colchicine | MCF7/T | Resistant | 158.2 | 32.9 |
| S-72 | MX-1 | Sensitive | 3.5 | - |
| S-72 | MX-1/T | Resistant | 31.9 | 9.11 |
| Paclitaxel | MX-1 | Sensitive | 3.2 | - |
| Paclitaxel | MX-1/T | Resistant | >1000 | >312 |
| Colchicine | MX-1 | Sensitive | 5.1 | - |
| Colchicine | MX-1/T | Resistant | 189.5 | 37.1 |
Table 2: In Vivo Antitumor Activity of S-72 [1][3]
| Xenograft Model | Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) (%) |
| MCF7/T | S-72 | 10 | Oral | 60.1 |
| MX-1/T | S-72 | 10 | Oral | 87.8 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of S-72 in Cancer Cells
Caption: Signaling pathway of S-72 in cancer cells.
Experimental Workflow for Evaluating S-72
Caption: A typical experimental workflow for evaluating S-72.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of S-72 on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
S-72 stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Colchicine (positive control for polymerization inhibition)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare the Tubulin Polymerization Buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of S-72, paclitaxel, and colchicine in Tubulin Polymerization Buffer. The final DMSO concentration should be kept below 0.5%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
Add 10 µL of the compound dilutions (S-72, controls, or vehicle) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin solution (final concentration of 2 mg/mL) to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~450 nm) or absorbance (at 340 nm for turbidity) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence/absorbance values against time.
-
Determine the rate of polymerization from the slope of the initial linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration of S-72 relative to the vehicle control.
-
Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the logarithm of the S-72 concentration.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with S-72.[6][7][8]
Materials:
-
Cancer cell line of interest
-
S-72 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of S-72 (e.g., 100 nM) or vehicle control (DMSO) for 24 hours.[4]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (1000 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following S-72 treatment.[9][10]
Materials:
-
Cancer cell line of interest
-
S-72 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with S-72 (e.g., 100 nM) or vehicle control for 24-48 hours.[4]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC and PI signal detectors to differentiate the cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Western Blot Analysis for Tubulin Acetylation and Signaling Proteins
This protocol is for detecting changes in the levels of acetylated α-tubulin and key signaling proteins (e.g., STAT3, p-STAT3, STING) after S-72 treatment.
Materials:
-
Cancer cell line of interest
-
S-72 stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-STAT3, anti-p-STAT3 (Y705), anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with S-72 as desired.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or α-tubulin).
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule morphology in cells treated with S-72.[3][6]
Materials:
-
Cancer cell line of interest grown on glass coverslips
-
S-72 stock solution (in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells grown on coverslips with S-72.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution for 10-15 minutes.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 30-60 minutes.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images to observe changes in microtubule structure and organization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bu.edu [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. C9orf72 in myeloid cells suppresses STING-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulin Polymerization-IN-72 in Microtubule Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tubulin Polymerization-IN-72 for the immunofluorescence staining of microtubules. This document includes detailed protocols for cell culture, treatment, and staining, alongside a summary of the compound's mechanism of action and relevant quantitative data.
Introduction
This compound is a potent, small-molecule inhibitor of tubulin polymerization. It functions by binding to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. Its efficacy as an anti-cancer agent is highlighted by its activity against various cancer cell lines, with reported IC50 values in the nanomolar range (0.4-2.7 nM). A closely related or identical compound, referred to as S-72, has been shown to inhibit tubulin polymerization, trigger M-phase cell cycle arrest, and induce apoptosis in breast cancer cell lines[1][2]. These characteristics make this compound a valuable tool for cancer research and in studying the role of microtubule dynamics in cellular processes.
Mechanism of Action
This compound exerts its biological effects by directly interfering with the dynamic instability of microtubules. The process is initiated by the binding of the compound to the colchicine-binding pocket on β-tubulin. This interaction inhibits the polymerization of tubulin heterodimers into microtubules, shifting the equilibrium towards depolymerization. The net loss of microtubules disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, cells are unable to progress through mitosis, leading to an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the closely related compound S-72.
| Parameter | Cell Line | Value | Reference |
| IC50 (50% Inhibitory Concentration) | Various Cancer Cell Lines | 0.4 - 2.7 nM | N/A |
| Assay | Cell Line | Treatment | Result | Reference |
| Cell Cycle Analysis | MCF7 | 100 nM S-72 for 24h | Increased G2/M population | [1] |
| MCF7/T (Paclitaxel-resistant) | 100 nM S-72 for 24h | Increased G2/M population | [1] | |
| Apoptosis Assay (Annexin V) | MCF7 | 100 nM S-72 for 24h | Increased apoptosis | [1] |
| MCF7/T (Paclitaxel-resistant) | 100 nM S-72 for 24h | Increased apoptosis | [1] | |
| In Vitro Tubulin Polymerization | Cell-free | Concentration-dependent | Inhibition of polymerization | [2] |
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing the effect of this compound on the microtubule network in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF7)
-
Sterile glass coverslips
-
6-well or 24-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% Bovine Serum Albumin in PBS with 0.1% Tween 20)
-
Primary antibody: Anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 568)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a DMSO stock. It is recommended to perform a dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Aspirate the old medium and add the medium containing this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 16-24 hours).
-
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.
-
Paraformaldehyde Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Methanol (B129727) Fixation: Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for paraformaldehyde fixation only):
-
Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
In control cells, a well-defined filamentous microtubule network should be visible. In cells treated with this compound, a dose-dependent disruption of this network, characterized by diffuse tubulin staining, is expected.
-
Figure 2: Experimental workflow for immunofluorescence staining.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound (in DMSO)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO.
-
Add the tubulin solution to each well.
-
-
Initiation of Polymerization:
-
To start the reaction, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Measurement:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time. A decrease in the rate and extent of the absorbance increase in the presence of this compound indicates inhibition of tubulin polymerization.
-
References
Application Notes and Protocols for Cell Viability Assessment of Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[2][3] Consequently, agents that interfere with tubulin polymerization represent a significant class of anticancer therapeutics.[4][5][6]
Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[2][6][7] These inhibitors are broadly categorized as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids, colchicine).[5][6][8] The characterization of novel tubulin polymerization inhibitors is a critical aspect of anticancer drug discovery and development.[9][10]
This document provides a detailed protocol for assessing the cell viability of cancer cells treated with a novel tubulin polymerization inhibitor, referred to herein as "Tubulin Polymerization-IN-72." The protocol is based on established methods for evaluating compounds that target tubulin.
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin polymerization inhibitors typically bind to specific sites on the αβ-tubulin dimer, interfering with the assembly of microtubules.[5] Destabilizing agents prevent the polymerization of tubulin dimers into microtubules, leading to a net decrease in the microtubule polymer mass.[2][5] This disruption of the microtubule network activates the spindle assembly checkpoint (SAC), causing a cell cycle arrest in the G2/M phase.[7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
Figure 1: Mechanism of action for a tubulin polymerization inhibitor leading to apoptosis.
Experimental Protocols
A comprehensive evaluation of a novel tubulin polymerization inhibitor involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its cytotoxic effects.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of the test compound on the polymerization of purified tubulin in a cell-free system.[7][11]
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.[12][13] An inhibitor of polymerization will reduce the rate and extent of this absorbance increase.[7]
Materials:
-
Lyophilized tubulin (e.g., from bovine brain, >99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[1]
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Positive controls: Nocodazole or Colchicine (inhibitors)
-
Vehicle control (e.g., DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with cold polymerization buffer to a final concentration of 3-5 mg/mL.
-
Prepare the final polymerization buffer containing 1 mM GTP and 10% glycerol.[1][7]
-
Prepare serial dilutions of this compound and control compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup (on ice):
-
Add the diluted compounds and controls to the wells of a pre-chilled 96-well plate.
-
To initiate the reaction, add the cold tubulin solution to each well. The typical final tubulin concentration is 20-40 µM.[7]
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[7]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14]
Principle: The tetrazolium salt MTT is reduced to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified CO₂ incubator.[14][15]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[14]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle.[15]
Principle: Tubulin polymerization inhibitors are expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[7][15] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is proportional to the DNA content.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[15]
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15]
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of PI fluorescence intensity and quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
Experimental Workflow
The characterization of a novel tubulin polymerization inhibitor follows a logical progression from in vitro validation to cellular effect assessment.
Figure 2: Experimental workflow for characterizing a novel tubulin polymerization inhibitor.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison. The following table provides an example of how to present the IC₅₀ values for known tubulin inhibitors across different assays and cell lines.
| Compound | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| Nocodazole | Biochemical Tubulin Assay | N/A | 2,292 | [1] |
| High-Content Tubulin Assay | U2OS | 244 | [1] | |
| Cell Cycle (G2/M Arrest) | U2OS | 72 | [1] | |
| Paclitaxel | Biochemical Tubulin Assay | N/A | 10 | [1] |
| High-Content Tubulin Assay | U2OS | 4 | [1] | |
| Cell Cycle (G2/M Arrest) | U2OS | 2 | [1] | |
| Vinblastine | In Vitro Tubulin Polymerization | N/A | 1,500 ± 200 | [11] |
| Cellular Microtubule Content | HeLa | 2.8 ± 0.3 | [11] | |
| Cell Viability (72h) | HeLa | 1.3 ± 0.1 | [11] | |
| Colchicine | In Vitro Tubulin Polymerization | N/A | 1,300 ± 100 | [11] |
| Cellular Microtubule Content | HeLa | 21 ± 2 | [11] | |
| Cell Viability (72h) | HeLa | 8.7 ± 0.7 | [11] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, cell line, and assay used. The data presented here are for illustrative purposes.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of novel tubulin polymerization inhibitors like "this compound." By systematically evaluating the compound's effect on in vitro tubulin polymerization, cell viability, and cell cycle progression, researchers can gain critical insights into its mechanism of action and therapeutic potential. This multi-faceted approach is essential for the identification and development of new and effective anticancer agents targeting the microtubule network.[7][9]
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usahealthsystem.com [usahealthsystem.com]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Tubulin Polymerization-IN-72 as a Tool for Studying Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a critical component of the cytoskeleton.[1][2] They are essential for a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][3] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and crucial for their function.[3][4] Small molecules that interfere with tubulin polymerization are invaluable tools for studying cytoskeleton dynamics and serve as a foundation for developing therapeutic agents, particularly in oncology.[1][5]
This document provides detailed application notes and protocols for utilizing Tubulin polymerization-IN-72, a potent inhibitor of tubulin polymerization, to investigate the intricacies of the microtubule cytoskeleton. While specific data for "this compound" is emerging, the information presented here is based on the well-characterized activities of closely related compounds, such as Tubulin polymerization-IN-32 and S-72, which are also known to inhibit microtubule polymerization.[5][6]
Mechanism of Action
This compound and its analogs function as microtubule destabilizing agents.[6] These compounds bind to the colchicine (B1669291) binding site on β-tubulin.[6][7] This binding event sterically hinders the conformational changes necessary for the α- and β-tubulin heterodimers to polymerize into protofilaments, the building blocks of microtubules.[6] The inhibition of polymerization shifts the equilibrium towards depolymerization, leading to a net loss of microtubules. This disruption of the microtubule network has profound cellular consequences, including the arrest of the cell cycle at the G2/M phase and the induction of apoptosis.[1][5][6]
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MICROTUBULE POLYMERIZATION DYNAMICS | Annual Reviews [annualreviews.org]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wjgnet.com [wjgnet.com]
Application Notes and Protocols for High-Content Screening with Tubulin Polymerization-IN-72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] They play a crucial role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][3] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their physiological functions.[1][3] This makes tubulin a significant target for the development of anticancer therapeutics.[1][3][4]
Tubulin-targeting agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[3] Destabilizing agents, such as vinca (B1221190) alkaloids and colchicine (B1669291), inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in rapidly proliferating cancer cells.[1][3][4] "Tubulin Polymerization-IN-72" is a novel small molecule inhibitor of tubulin polymerization, demonstrating potent anti-proliferative activity. These application notes provide detailed protocols for the characterization of this compound and other potential tubulin polymerization inhibitors using high-content screening (HCS) and in vitro assays.
Mechanism of Action
This compound exerts its biological activity by directly interacting with tubulin, thereby preventing its assembly into microtubules.[5][6] The compound binds to the colchicine binding site on β-tubulin, which sterically hinders the conformational changes necessary for the polymerization of tubulin dimers into protofilaments.[7] This inhibition of microtubule formation disrupts the delicate balance of microtubule dynamics within the cell.[5] The resulting net depolymerization of microtubules leads to the disassembly of the mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in the M phase of the cell cycle.[5][8] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][9]
Mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data for this compound, showcasing its potency in both biochemical and cell-based assays.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Assay Type | Parameter | Value (µM) | Positive Control (Nocodazole) |
| Turbidity | IC₅₀ | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Fluorescence | IC₅₀ | 1.2 ± 0.3 | 0.5 ± 0.1 |
Table 2: Cell-Based Assay Performance
| Assay Type | Cell Line | Parameter | Value (nM) |
| Cytotoxicity (MTS) | HeLa | IC₅₀ | 75 ± 15 |
| A549 | IC₅₀ | 92 ± 20 | |
| Anti-proliferative | MCF7 | GI₅₀ | 55 ± 12 |
| Mitotic Arrest | A549 | EC₅₀ | 150 ± 30 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the inhibitory effect of test compounds on the polymerization of purified tubulin in a cell-free system. The increase in fluorescence from a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules, is monitored in real-time.[2][3]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1][2]
-
GTP solution (10 mM)[1]
-
Fluorescent reporter dye (e.g., DAPI)[2]
-
Glycerol (optional, for enhancing polymerization)[2]
-
This compound and other test compounds
-
Positive control (e.g., Nocodazole, Colchicine)[1]
-
Negative control (e.g., Paclitaxel - a polymerization enhancer)[1]
-
DMSO (vehicle control)
-
Black, flat-bottom 384-well plates[2]
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other compounds in DMSO.
-
On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-5 mg/mL.[2]
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
-
Prepare a working solution of the fluorescent dye in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin reaction mixture containing tubulin, General Tubulin Buffer, and the fluorescent dye.
-
Add serial dilutions of the test compounds or controls to the wells of the 384-well plate. Include a vehicle-only control (DMSO).
-
-
Assay Execution:
-
Transfer the tubulin reaction mixture to the wells of the pre-warmed (37°C) 384-well plate containing the compounds.
-
Incubate the plate at 37°C for 2 minutes in the fluorescence plate reader.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin measuring the fluorescence intensity every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each compound concentration.
-
Determine the initial rate of polymerization (Vmax) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
-
Workflow for the in vitro fluorescence-based tubulin polymerization assay.
High-Content Screening for Microtubule Disruption
This cell-based assay visualizes the effect of compounds on the microtubule network in cells using immunofluorescence and automated microscopy. This allows for the quantification of changes in microtubule morphology.[8][10]
Materials:
-
Complete cell culture medium
-
This compound and other test compounds
-
Positive control (e.g., Nocodazole, Vincristine)
-
DMSO (vehicle control)
-
96- or 384-well imaging plates
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)[2]
-
Phosphate Buffered Saline (PBS)
-
High-content imaging system
Protocol:
-
Cell Plating:
-
Seed cells into a 96- or 384-well imaging plate at an appropriate density to achieve 60-70% confluency on the day of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add the diluted compounds to the respective wells. Include vehicle and positive controls.
-
Incubate for a predetermined time (e.g., 18-24 hours).[8]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.[8]
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour.[8]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour in the dark.[8]
-
Wash three times with PBS.
-
-
Imaging and Analysis:
Workflow for the high-content screening immunofluorescence assay.
Cell Viability Assay (MTS-Based)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell proliferation and viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium
-
This compound and other test compounds
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
MTS Assay and Data Analysis:
Workflow for the cell viability MTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Determining the Dose-Response Curve of Tubulin Polymerization-IN-72
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the dose-response curve of "Tubulin polymerization-IN-72," a novel compound under investigation for its potential as a microtubule-destabilizing agent. The following protocols detail the necessary in vitro and cell-based assays to characterize the inhibitory effects of this compound on tubulin polymerization and its subsequent impact on cell viability and apoptotic pathways.
Mechanism of Action
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their physiological roles. Disruption of these dynamics is a clinically validated and effective strategy in cancer therapy.[1]
Tubulin inhibitors are broadly classified into two major categories: microtubule-stabilizing agents and microtubule-destabilizing agents, the latter of which inhibit tubulin polymerization.[1] this compound is hypothesized to function as a microtubule-destabilizing agent. By binding to tubulin subunits, it is expected to prevent their assembly into microtubules, leading to a disruption of the microtubule network. This interference with microtubule dynamics is anticipated to arrest the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]
Experimental Workflow
The overall experimental workflow to determine the dose-response curve and characterize the effects of this compound involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for characterizing this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Concentration of this compound | % Inhibition of Polymerization (Mean ± SD) | IC50 (µM) |
| 0 µM (Vehicle Control) | 0 ± 2.5 | \multirow{6}{*}{[Calculated Value]} |
| 0.1 µM | 15.2 ± 3.1 | |
| 1 µM | 48.9 ± 4.5 | |
| 10 µM | 85.7 ± 2.8 | |
| 50 µM | 95.1 ± 1.9 | |
| 100 µM | 98.3 ± 1.2 |
Table 2: Cell Viability (MTT Assay) in a Representative Cancer Cell Line (e.g., HeLa)
| Concentration of this compound | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 µM (Vehicle Control) | 100 ± 5.2 | \multirow{6}{*}{[Calculated Value]} |
| 0.01 µM | 92.1 ± 4.8 | |
| 0.1 µM | 65.4 ± 6.1 | |
| 1 µM | 45.8 ± 3.9 | |
| 10 µM | 15.2 ± 2.5 | |
| 100 µM | 5.7 ± 1.8 |
Table 3: Western Blot Analysis of Apoptosis Markers
| Treatment | Fold Change in Bax/Bcl-2 Ratio (Normalized to Control) | Fold Change in Cleaved Caspase-3 (Normalized to Control) | Fold Change in Cleaved PARP (Normalized to Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | 3.5 | 4.2 | 3.8 |
| This compound (2x IC50) | 5.8 | 6.7 | 6.1 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[3]
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)[4]
-
This compound stock solution (in DMSO)
-
Black, opaque 96-well plates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol).[1][4] Keep on ice.
-
Reconstitute lyophilized tubulin in the polymerization buffer to a final concentration of 2-3 mg/mL.[1][3] Keep on ice and use within one hour.
-
Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%).[1]
-
-
Assay Procedure:
-
Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay quantifies the effect of this compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[2]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with varying concentrations of the inhibitor. Include untreated and vehicle-treated (DMSO) control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[6][7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.[6][8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-25 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Signaling Pathway
Inhibition of tubulin polymerization by agents like this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. This mitotic arrest can trigger the intrinsic apoptotic pathway.
Caption: Apoptotic signaling cascade induced by tubulin polymerization inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tubulin Polymerization Assay [bio-protocol.org]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Cellular Uptake and Distribution of Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cellular uptake and subcellular localization of "Tubulin polymerization-IN-72" is not publicly available.[1] This document provides a comprehensive framework and representative protocols for investigating the cellular uptake and distribution of small molecule tubulin polymerization inhibitors that act at the colchicine-binding site, a class to which this compound belongs.[1] The presented data is hypothetical and intended to serve as a guide for expected outcomes.
Introduction
Tubulin polymerization inhibitors are a critical class of compounds in cancer research and therapy. They disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] By binding to specific sites on tubulin, these inhibitors can either prevent the polymerization of tubulin dimers into microtubules or induce their depolymerization.[2] this compound is identified as a small molecule that binds to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule formation, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][3] Understanding the cellular uptake, intracellular concentration, and subcellular distribution of such compounds is paramount for optimizing their therapeutic efficacy and elucidating their mechanisms of action.[4]
Quantitative Data Summary (Hypothetical)
The following tables summarize expected quantitative data for a typical small molecule colchicine-site tubulin inhibitor, based on established methodologies.
Table 1: Cellular Uptake and Kinetics
| Parameter | Expected Value Range | Method | Significance |
| Intracellular Concentration (Effective Range) | 1 - 10 µM | HPLC-MS | Correlates with cytotoxic and anti-proliferative activity.[1] |
| Uptake Mechanism | Likely passive diffusion | Analysis of uptake at 4°C vs 37°C; use of transport inhibitors.[5] | Understanding how the compound crosses the cell membrane. |
| Time to Equilibrium | 30 - 120 minutes | Time-course analysis of intracellular concentration. | Informs optimal incubation times for in vitro assays.[1] |
| Cellular Accumulation | 5 - 20 fold over media concentration | HPLC-MS analysis of cell lysates vs. media. | Indicates the extent to which the cell concentrates the compound. |
Table 2: Subcellular Distribution
| Cellular Compartment | Expected Distribution (%) | Method | Significance |
| Cytoplasm | > 80% | Subcellular Fractionation followed by HPLC-MS; Immunofluorescence/Confocal Microscopy.[1][6] | Primary site of action where the compound interacts with the soluble tubulin pool.[1] |
| Nucleus | < 10% | Subcellular Fractionation followed by HPLC-MS.[7] | Low nuclear localization is expected for compounds targeting cytoplasmic tubulin. |
| Mitochondria | < 5% | Subcellular Fractionation followed by HPLC-MS.[8] | Indicates potential for off-target effects on mitochondrial function. |
| Membrane/Particulate | < 5% | Subcellular Fractionation followed by HPLC-MS.[6] | Suggests low association with cellular membranes. |
Experimental Protocols
Protocol 1: Determination of Intracellular Concentration by HPLC-MS
This protocol details the quantification of a tubulin inhibitor within cultured cells.
Workflow Diagram:
Caption: Workflow for determining the intracellular concentration of a tubulin inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10^5 cells/well) and culture for 24 hours.[1]
-
Treat the cells with varying concentrations of the tubulin inhibitor (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0.5, 1, 2, 4 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Extraction:
-
Following incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells by adding a known volume (e.g., 200 µL) of ice-cold methanol (B129727) containing a predetermined concentration of an internal standard (a structurally similar compound not present in the cells).[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing and Analysis:
-
Vortex the cell lysate vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to separate and quantify the tubulin inhibitor and the internal standard.
-
Determine the cell number from a parallel plate to normalize the amount of inhibitor per cell.
-
Protocol 2: Analysis of Subcellular Distribution by Subcellular Fractionation
This protocol describes the isolation of different cellular compartments to determine the localization of the tubulin inhibitor.
Workflow Diagram:
Caption: Workflow for subcellular fractionation and inhibitor quantification.
Methodology:
-
Cell Treatment and Harvesting:
-
Culture and treat cells with the tubulin inhibitor as described in Protocol 1.
-
Harvest the cells by scraping and wash twice with ice-cold PBS.
-
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.[9]
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[6]
-
Perform differential centrifugation as outlined in the workflow diagram above to separate the nuclear, mitochondrial, membrane/particulate, and cytosolic fractions.[6][8]
-
-
Inhibitor Extraction and Analysis:
-
Extract the tubulin inhibitor from each fraction using an appropriate organic solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
Quantify the amount of inhibitor in each fraction using HPLC-MS.
-
To ensure the purity of the fractions, perform Western blot analysis on a portion of each fraction using marker proteins for the nucleus (e.g., Histone H3), mitochondria (e.g., COX IV), and cytoplasm (e.g., GAPDH).[9]
-
Protocol 3: Visualization of Microtubule Disruption by Immunofluorescence Microscopy
This protocol allows for the qualitative assessment of the tubulin inhibitor's effect on the microtubule network.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of microtubules.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with an effective concentration of the tubulin inhibitor (e.g., 1 µM) for a suitable duration (e.g., 18-24 hours). Include a vehicle control and a positive control (e.g., colchicine).[1]
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[1]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.[1]
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.[1]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a confocal or high-resolution fluorescence microscope.[10] In untreated cells, a well-defined filamentous microtubule network should be visible. In treated cells, expect to see a diffuse cytoplasmic staining pattern and a loss of the filamentous network, indicative of microtubule depolymerization.
-
Signaling Pathway
The primary mechanism of action for a colchicine-site tubulin polymerization inhibitor is the direct interference with microtubule dynamics, which subsequently triggers downstream signaling events leading to cell cycle arrest and apoptosis.
Mechanism of Action Diagram:
Caption: Signaling pathway of a colchicine-site tubulin polymerization inhibitor.
This pathway illustrates that the binding of the inhibitor to tubulin dimers prevents their incorporation into growing microtubules. This disruption of microtubule dynamics leads to the failure of proper mitotic spindle formation, which in turn activates the spindle assembly checkpoint (SAC). Prolonged activation of the SAC results in cell cycle arrest in the G2/M phase, ultimately leading to the induction of apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Subcellular fractionation protocol [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Tubulin polymerization-IN-72" solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tubulin polymerization-IN-72.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound and am unsure how to begin solubilizing it. What is the recommended starting solvent?
A1: For initial solubilization, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2] Many small molecule inhibitors, particularly those in the tubulin inhibitor class, exhibit good solubility in DMSO.[2][3]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is causing this?
A2: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound in the final aqueous solution surpasses its thermodynamic solubility limit in that specific medium.[1][4] The dramatic change in solvent polarity from DMSO to the aqueous buffer reduces the compound's solubility.
Q3: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?
A3: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v).[1][2][4] It is always crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent itself.[4]
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Yes, the pH of your aqueous buffer can significantly impact the solubility of compounds with ionizable groups.[1][3] For acidic compounds, solubility generally increases at a higher pH, while for basic compounds, solubility is better at a lower pH.[1]
Troubleshooting Guide for Solubility Issues
If you continue to experience solubility problems with this compound after initial attempts with DMSO, follow this tiered troubleshooting guide.
Tier 1: Optimization of Dilution Technique
Before exploring more complex solutions, ensure your dilution method is optimal.
-
Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your experimental medium to gradually lower the solvent polarity.[2]
-
Lower Final Concentration: The most direct approach to preventing precipitation is to work at a lower final concentration of the inhibitor in your assay.[3][4] You may need to determine the maximum soluble concentration in your specific medium through preliminary tests.
Tier 2: Co-Solvent Systems and pH Adjustment
If optimizing the dilution is insufficient, modifying the solvent system may be necessary.
-
Co-solvents: Introducing a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), into your aqueous buffer can enhance the solubility of hydrophobic compounds.[3]
-
pH Adjustment: If this compound has ionizable functional groups, systematically adjusting the pH of your final aqueous medium can significantly improve its solubility.[1][3]
Tier 3: Use of Solubilizing Excipients
For particularly challenging solubility issues, the use of excipients can be explored.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds in aqueous solutions at low concentrations (e.g., 0.01-0.1%).[2][3]
-
Cyclodextrins: Encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. Note that these are typical values and may vary based on the specific batch and experimental conditions.
| Solvent | Approximate Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for preparing high-concentration stocks. |
| Dimethylformamide (DMF) | ~15 mg/mL | An alternative to DMSO. |
| Ethanol | ~5 mg/mL | May require gentle warming to fully dissolve.[2] |
| Water | Insoluble | Not recommended for primary stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile, conical microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.[2]
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube briefly and then sonicate in a water bath until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform a serial dilution of the DMSO stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of medium. Then, prepare a 100 µM solution from the 1 mM stock, and so on.
-
Final Dilution: Add the final intermediate dilution to your experimental wells to achieve the desired target concentrations. Ensure the final DMSO concentration across all wells, including the vehicle control, remains constant and below 0.5%.[2]
-
Visual Inspection: After adding the compound to the wells, visually inspect for any signs of precipitation, which may appear as a cloudy solution or small crystals.[3]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Apoptotic pathway of this compound.
References
Technical Support Center: Optimizing Tubulin Polymerization-IN-72 for G2/M Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tubulin Polymerization-IN-72 to induce G2/M cell cycle arrest. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule that disrupts microtubule dynamics. It binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[1][2] This interference prevents the formation of a functional mitotic spindle, which is essential for the segregation of chromosomes during cell division.[1][3] Consequently, cells treated with this compound are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle, which can ultimately lead to programmed cell death (apoptosis).[1][4]
Q2: How should I dissolve and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For a stock solution, it is recommended to dissolve it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. To maintain stability, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use.[1]
Q3: What is the expected cellular phenotype after successful treatment with this compound?
A3: Effective treatment will lead to a noticeable increase in the population of rounded-up, mitotic cells. These cells can often be selectively harvested from a culture plate by gentle shaking, a technique known as "mitotic shake-off".[1] Microscopically, you should observe cells arrested in metaphase with condensed chromosomes.[1] Further analysis by immunofluorescence will show a disrupted or absent mitotic spindle.[1][5]
Q4: Is the G2/M arrest induced by this compound reversible?
A4: The effects of many tubulin polymerization inhibitors are generally reversible.[1] To test for reversibility, the compound-containing medium can be washed out, and cells can be cultured in fresh medium. This should allow the cells to proceed through mitosis. The reversibility is an important factor to consider for cell synchronization experiments.[6][7]
Experimental Design and Optimization
A critical aspect of using this compound is determining the optimal concentration and incubation time for your specific cell line and experimental goals. A dose-response and time-course experiment is highly recommended.
Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal concentration and incubation time.
Data Presentation: Example Dose-Response Data
The following table summarizes hypothetical data from a dose-response experiment to illustrate the process of identifying the optimal concentration of this compound.
| Concentration | G2/M Population (%) | Cell Viability (%) | Observations |
| 0 nM (DMSO Control) | 12% | 100% | Normal cell cycle distribution. |
| 10 nM | 45% | 98% | Significant increase in G2/M population. |
| 50 nM | 88% | 95% | Optimal arrest with high viability. |
| 100 nM | 90% | 87% | Minimal increase in arrest; slight drop in viability. |
| 250 nM | 92% | 75% | High level of apoptosis observed. |
| Note: These are example values. The optimal concentration must be determined empirically for your specific cell line and experimental setup.[1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no G2/M arrest observed | 1. Suboptimal Concentration: The concentration used may be too low for your cell line. 2. Insufficient Incubation Time: The treatment duration may not be long enough for the effects to manifest. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance, such as high expression of drug efflux pumps.[5] 4. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations, from low nM to high µM, to identify the optimal dose.[2][5] 2. Conduct a Time-Course Experiment: Evaluate G2/M arrest at multiple time points (e.g., 12, 24, 48, 72 hours).[2] 3. Use a Positive Control: Include a well-characterized tubulin inhibitor (e.g., nocodazole, colchicine) to verify your experimental system.[5][8] Consider using an efflux pump inhibitor in combination with your compound.[5] 4. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution. |
| High levels of cell death/cytotoxicity | 1. Concentration Too High: The concentration of the inhibitor is causing significant apoptosis.[6] 2. Prolonged Incubation: Extended exposure to the inhibitor is leading to cell death. | 1. Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that induces G2/M arrest without excessive cell death.[6] 2. Optimize Incubation Time: Reduce the duration of treatment. For synchronization experiments, remember the effect is often reversible.[6] |
| Vehicle control (DMSO) shows toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. | 1. Maintain Low DMSO Concentration: The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.[2] Prepare serial dilutions of your compound to minimize the final DMSO percentage. Always include a vehicle control with the same DMSO concentration as your highest drug concentration.[2] |
| Adherent cells are detaching | 1. Expected Phenotype: This is a normal and expected outcome of mitotic arrest, as cells round up and detach during mitosis. | 1. Collect All Cells: When harvesting for analysis (e.g., flow cytometry, western blot), be sure to collect both the adherent cells and the floating cells in the medium to include the mitotically arrested population.[6] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Signaling pathway of this compound leading to G2/M arrest.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for optimizing G2/M arrest experiments.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will keep them sub-confluent throughout the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the optimized duration.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[4]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[6]
-
Incubation: Incubate the cells for 15-30 minutes in the dark at room temperature.[4][8]
-
Analysis: Analyze the samples on a flow cytometer to determine the DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]
Protocol 2: Western Blotting for G2/M Markers
This protocol is used to detect the levels of key proteins that indicate G2/M arrest, such as Cyclin B1 and phospho-CDK1.[8]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1 (Thr161), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.[6][8]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.[8] An accumulation of proteins like Cyclin B1 is indicative of a G2/M arrest.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
"Tubulin polymerization-IN-72" off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using tubulin polymerization inhibitors in cellular assays. Due to the limited specific information on "Tubulin polymerization-IN-72," this guide addresses common off-target effects and experimental challenges observed with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tubulin polymerization inhibitors?
Tubulin polymerization inhibitors are compounds that disrupt microtubule dynamics, which are crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] By inhibiting the assembly of tubulin into microtubules, these agents can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce programmed cell death (apoptosis).[1][2]
Q2: I am observing inconsistent IC50 values for my tubulin polymerization inhibitor across different cancer cell lines. What are the possible causes?
Inconsistent IC50 values can arise from several factors:
-
Differential Expression of Tubulin Isotypes: Cancer cells may overexpress specific tubulin isoforms that have a lower binding affinity for the inhibitor, leading to resistance.[3]
-
Overexpression of Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.[3]
-
Cell Line-Specific Off-Target Effects: The inhibitor might interact with other cellular targets present in some cell lines but not others, leading to varied sensitivity.[3]
Q3: My cells are showing unexpected morphological changes at high concentrations of the tubulin inhibitor. Is this an off-target effect?
It is possible. While on-target disruption of microtubules will alter cell morphology, unusually severe or atypical changes at high concentrations could indicate off-target effects.[4] These may include:
-
Induction of alternative cell death pathways. [3]
-
Disruption of other cytoskeletal components. [3]
-
Inhibition of key cellular kinases. [3] Early and dramatic changes in cell shape upon treatment can be a strong indicator that the inhibitor is directly targeting tubulin, but unexpected phenotypes warrant further investigation.[4]
Q4: How can I experimentally determine if the observed effects of my compound are due to off-target interactions?
A multi-faceted approach is recommended:
-
Biochemical Tubulin Polymerization Assay: Directly assess the compound's effect on purified tubulin to confirm it as a primary target.[5]
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of the compound to target and off-target proteins in a cellular context.
-
Proteomics Approaches: Use techniques like affinity chromatography or mass spectrometry to identify cellular proteins that bind to your compound.
-
Kinase Profiling: Since some tubulin inhibitors have been found to interact with kinases, performing a broad kinase screen can identify potential off-target kinase inhibition.[3][4]
-
Rescue Experiments: Overexpressing the intended target (tubulin) might rescue the cells from the compound's effects, whereas off-target effects would persist.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in assay results | Inconsistent cell health or passage number. | Maintain a consistent cell passage number and ensure cells are healthy and in the exponential growth phase before treatment.[2] |
| Compound degradation. | Prepare fresh stock solutions of the compound and store them appropriately. | |
| No observable effect on microtubule organization or cell cycle | Compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell line.[2] |
| High activity of drug efflux pumps in the cell line. | Use cell lines with low expression of efflux pumps or co-administer an efflux pump inhibitor.[3] | |
| Inactive compound. | Verify the compound's activity using a cell-free tubulin polymerization assay.[1] | |
| Observed cytotoxicity does not correlate with tubulin polymerization inhibition | Off-target effects are the primary driver of cytotoxicity. | Investigate potential off-target interactions using the methods described in the FAQ section. |
| Indirect cellular effects. | The compound may be affecting signaling pathways that are upstream or downstream of microtubule dynamics. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The incorporation of a fluorescent reporter, such as DAPI, into microtubules as they polymerize results in an increase in fluorescence.[5][6]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
DAPI
-
Test compound and control compounds (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)
-
Black 96-well plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 10x stock of your test compound and control compounds.
-
Prepare Tubulin Master Mix (on ice): For a final reaction volume of 100 µL per well, mix General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), DAPI, and tubulin (to a final concentration of 2-3 mg/mL).[5][6]
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold Tubulin Master Mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[6]
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 value for your compound by plotting the inhibition of polymerization against the compound concentration.
Immunofluorescence for Microtubule Integrity
This method allows for the visualization of microtubule networks within cells to assess the impact of a tubulin polymerization inhibitor.
Materials:
-
Cells cultured on glass coverslips
-
Test compound
-
Formaldehyde (B43269) or Methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the tubulin inhibitor for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix them with either 4% formaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using formaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Antibody Incubation:
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Untreated cells should show a well-defined filamentous network, while cells treated with a tubulin polymerization inhibitor will show a disrupted or diffuse tubulin staining.[2]
Signaling Pathways and Workflows
On-Target and Potential Off-Target Effects of Tubulin Inhibitors
Caption: On-target vs. potential off-target effects of a tubulin inhibitor.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing "Tubulin polymerization-IN-72" precipitation in buffer
Disclaimer: As of our latest update, detailed public information on the specific solubility characteristics of "Tubulin polymerization-IN-72" (also known as Compound 4a4) is limited. This guide is based on the known properties of potent, colchicine-binding site tubulin inhibitors and established best practices for preventing their precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I've just received "this compound" and it won't dissolve in my aqueous assay buffer. What should I do first?
A1: "this compound" is a potent inhibitor with IC50 values in the nanomolar range, which is characteristic of compounds that are often highly hydrophobic (lipophilic).[1][2] Such molecules typically have very low solubility in aqueous solutions.[1] The first and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for this purpose.[3] From this concentrated stock, you will perform serial dilutions to achieve your final experimental concentration.
Q2: I dissolved the inhibitor in 100% DMSO, but it precipitated immediately when I added it to my tubulin polymerization buffer. Why did this happen?
A2: This is a common phenomenon known as "crashing out," which occurs during a rapid solvent shift.[1] While DMSO is an excellent solvent for the compound, its ability to keep the inhibitor dissolved is drastically reduced upon dilution into an aqueous buffer.[1] When the local concentration of the inhibitor exceeds its solubility limit in the final aqueous environment, it precipitates. The final concentration of DMSO in your assay should also be kept low (typically ≤ 0.5% - 1%) to avoid affecting tubulin polymerization or cell viability.[3]
Q3: Can the components of my tubulin polymerization buffer affect the solubility of "this compound"?
A3: Yes, buffer composition can influence compound solubility. Standard tubulin polymerization buffers, often called General Tubulin Buffer (GTB), typically contain 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.[3][4][5] While these components are optimized for tubulin assembly, the pH and ionic strength can affect a small molecule's solubility.[1] It's also noteworthy that certain sulfonate buffers, like PIPES and MES, can induce tubulin polymerization at high concentrations, independent of inhibitors.[6] Therefore, maintaining a consistent and appropriate buffer concentration is crucial.
Q4: How should I store my stock solution of "this compound" to prevent it from coming out of solution?
A4: To maintain the stability and solubility of your inhibitor, store the high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C.[7] This practice prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7] Always ensure your stock solution is fully dissolved before making dilutions; if any precipitate is visible in the thawed stock, gentle warming or brief sonication may be necessary to redissolve it.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to identifying and resolving precipitation issues with "this compound".
| Problem | Possible Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to buffer. | 1. Final inhibitor concentration exceeds its aqueous solubility limit.[1] 2. Rapid solvent shift ("crashing out").[1] | 1. Lower the final concentration of the inhibitor. Given its high potency (nM range), high concentrations are likely unnecessary.[2] 2. Use a higher concentration stock solution to minimize the volume of DMSO added. 3. Perform a stepwise dilution: First, create an intermediate dilution of your DMSO stock in the assay buffer. Then, add this intermediate dilution to the final reaction volume.[1] |
| Solution is initially clear but becomes cloudy or hazy over time. | 1. Formation of fine, colloidal precipitate.[1] 2. Slow precipitation from a supersaturated solution. 3. Compound degradation in the aqueous buffer. | 1. Prepare working solutions fresh immediately before each experiment.[7] 2. Centrifuge a small aliquot of the cloudy solution to confirm the presence of a precipitate.[1] 3. Filter the final working solution through a 0.22 µm syringe filter before use. |
| Inconsistent or non-reproducible assay results. | 1. Variable amounts of precipitated vs. soluble inhibitor between wells.[1] 2. The precipitate itself is scattering light, causing artifacts in turbidimetric assays. | 1. Visually inspect each well for precipitation before starting the measurement. 2. Run a control experiment: Incubate the inhibitor in the assay buffer without tubulin to measure its intrinsic light scattering or fluorescence. Subtract this background from your experimental readings.[3] 3. Ensure thorough mixing by gently pipetting up and down when adding the inhibitor to the final reaction mix. |
Quantitative Data Summary
The following tables provide general guidelines based on typical tubulin inhibitors and standard assay conditions.
Table 1: Representative Solubility of a Hydrophobic Tubulin Inhibitor (Data based on "Tubulin Polymerization-IN-34" as a proxy)
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions.[3] |
| Ethanol | ~1 mg/mL | May require warming to fully dissolve.[3] |
| Water | Insoluble | Not recommended for primary stock solutions.[3] |
Table 2: Standard Components for In Vitro Tubulin Polymerization Buffer
| Component | Final Concentration | Purpose |
| PIPES, pH 6.9 | 80 mM | Buffering agent to maintain optimal pH for polymerization.[4][8] |
| MgCl₂ | 1-2 mM | Essential cation for GTP binding and polymerization.[4][8] |
| EGTA | 0.5-1 mM | Chelates Ca²⁺, which is a potent inhibitor of polymerization.[4][8] |
| GTP | 1 mM | Provides energy for polymerization; binds to β-tubulin.[5][8] |
| Glycerol (B35011) | 5-10% (v/v) | Promotes tubulin polymerization.[3][4] |
| DMSO | ≤ 0.5% (v/v) | Vehicle for the inhibitor; concentration should be minimized.[3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes a stepwise dilution method to minimize precipitation when preparing the final working solution of "this compound".
Materials:
-
"this compound" powder
-
Anhydrous DMSO
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration based on the molecular weight of the compound.
-
Add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Vortex and/or sonicate briefly in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.[7]
-
-
Prepare a 100µM Intermediate Solution (in DMSO):
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform a 1:100 dilution in anhydrous DMSO (e.g., add 1 µL of 10 mM stock to 99 µL of DMSO) to create a 100 µM intermediate stock.
-
-
Prepare the Final Working Solution (e.g., 100 nM):
-
Add the appropriate volume of the 100 µM intermediate solution to your final assay buffer. For example, to make a 100 nM solution in a 1 mL final volume, add 1 µL of the 100 µM intermediate stock to 999 µL of GTB.
-
Mix immediately but gently by pipetting up and down.
-
Use this freshly prepared working solution for your experiment without delay.[7]
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol measures the effect of "this compound" on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.[5]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (10 mM)
-
General Tubulin Buffer (GTB) with 10% glycerol
-
Working solutions of "this compound" (prepared as in Protocol 1)
-
DMSO (vehicle control)
-
Pre-chilled 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute purified tubulin in GTB to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.
-
Prepare the complete assay buffer: GTB containing 10% glycerol and 1 mM GTP. Keep on ice.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add 10 µL of the 10x concentrated working solutions of "this compound" or DMSO (for the control) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin/assay buffer mix to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each inhibitor concentration and the vehicle control.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
-
Visualizations
Caption: Workflow for preparing inhibitor solutions to prevent precipitation.
Caption: Signaling pathway for microtubule destabilizing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Induction of polymerization of purified tubulin by sulfonate buffers. Marked differences between 4-morpholineethanesulfonate (Mes) and 1,4-piperazineethanesulfonate (Pipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ionic and nucleotide requirements for microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tubulin Polymerization-IN-72 Microscopy
Welcome to the technical support center for researchers utilizing Tubulin Polymerization-IN-72 in microscopy-based tubulin polymerization assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experimentation. Our goal is to help you achieve accurate, reproducible, and high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on microtubules?
A1: this compound is a novel compound designed to modulate microtubule dynamics. Depending on its mechanism of action, which is currently under investigation, it may act as a microtubule stabilizer (like paclitaxel) or a destabilizer (like nocodazole). It is crucial to perform dose-response experiments to determine its specific effects and potency (IC50) in your experimental system.
Q2: My tubulin solution appears cloudy or shows a precipitate before I start the polymerization reaction. What should I do?
A2: This indicates the presence of tubulin aggregates. These aggregates can act as seeds for polymerization, leading to a shortened or non-existent lag phase in your polymerization curve and altering the kinetics of the reaction.[1] To remove these aggregates, it is essential to clarify the tubulin solution by ultracentrifugation (e.g., 140,000 x g for 10 minutes at 2-4°C) immediately before use.[2] Always use the supernatant for your experiments.[2]
Q3: I am not observing any tubulin polymerization in my positive control wells. What could be the issue?
A3: A complete lack of polymerization in control wells typically points to a critical problem with one of the core components of the assay.[3] Here are the most common causes:
-
Inactive Tubulin: Tubulin is a labile protein. Improper storage (e.g., not at -80°C), multiple freeze-thaw cycles, or keeping it at room temperature for too long can lead to denaturation and loss of activity.[4] Always use a fresh aliquot of high-quality, polymerization-competent tubulin for each experiment.[4]
-
Degraded GTP: GTP is essential for tubulin polymerization.[1] Ensure your GTP stock solution is fresh and has been stored correctly in aliquots at -20°C or -80°C to avoid degradation.[3]
-
Incorrect Buffer Composition: The polymerization buffer is critical. Verify that the pH is correct (typically 6.8-7.0) and that the concentrations of essential components like MgCl2 and EGTA are accurate.[1]
Q4: The fluorescence signal in my assay is very weak, or the microtubules appear dim. How can I improve the signal?
A4: A weak fluorescence signal can be due to several factors:
-
Low Fluorophore Concentration: You may need to optimize the concentration of your fluorescently-labeled tubulin or fluorescent reporter dye. However, be aware that high concentrations of some fluorescent dyes can induce tubulin aggregation.[1]
-
Photobleaching: Excessive exposure to high-intensity excitation light can irreversibly bleach the fluorophores. Minimize exposure time and use the lowest possible laser power necessary to obtain a good signal.[5]
-
Suboptimal Reagent Concentrations: Ensure that the tubulin concentration is sufficient for robust polymerization.
Q5: I am observing significant background fluorescence in my images. What are the common causes and solutions?
A5: High background fluorescence can obscure the signal from your microtubules. Common causes include:
-
Unincorporated Fluorescent Tubulin: A high concentration of unbound fluorescently-labeled tubulin will contribute to background noise.[6]
-
Autofluorescence: The test compound itself or components in the buffer may be autofluorescent.
-
Ambient Light: Ensure that the microscope's light path is properly shielded and that room lights are turned off during image acquisition to prevent contamination from ambient light.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common artifacts and issues in tubulin polymerization microscopy assays.
Problem: Inconsistent Results and Variability
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Pipetting errors leading to inconsistent reagent concentrations. | Use a multichannel pipette for adding tubulin to the plate to ensure simultaneous initiation of polymerization. Practice consistent pipetting technique.[3] |
| Temperature gradients across the 96-well plate. | Pre-warm the plate in the spectrophotometer or microscope chamber for a few minutes before adding the final reagents. Use the central wells of the plate to minimize edge effects. | |
| Presence of air bubbles in the wells. | Be careful during pipetting to avoid introducing air bubbles, which can interfere with light paths and cause inaccurate readings.[3][5] |
Problem: Artifacts in Microscopic Images
| Artifact | Description | Possible Cause(s) | Recommended Solution(s) |
| Tubulin Aggregates | Bright, amorphous fluorescent spots that are not filamentous. | Improper tubulin storage or handling; high concentrations of fluorescent dyes.[1] | Clarify tubulin by ultracentrifugation before use.[1] Titrate the fluorescent dye to the lowest effective concentration.[1] |
| Photobleaching | Loss of fluorescence signal over time during image acquisition. | High-intensity excitation light; prolonged exposure. | Reduce laser power and exposure time. Use neutral density filters to attenuate the excitation light.[5][7] |
| Phototoxicity | Damage to microtubules or cellular structures due to light exposure. | Generation of reactive oxygen species by high-energy light. | Use lower illumination intensity and shorter exposure times. Consider using fluorophores with longer wavelengths, which are less energetic.[5] |
| "Speckled" Microtubules | Non-uniform fluorescence intensity along the microtubule lattice. | This is an inherent property of using a low percentage of fluorescently labeled tubulin, resulting from the stochastic incorporation of labeled dimers. It is not necessarily an artifact and can be used for fiduciary marking.[8][9] | This is generally not something to be "fixed" but to be aware of during analysis. Speckle contrast decreases as the fraction of labeled tubulin increases.[8] |
| Blurred or Out-of-Focus Images | The entire field of view or the periphery is not in sharp focus. | Field curvature of the objective lens; incorrect coverslip thickness.[5] | Use high-quality, corrected objectives (e.g., apochromatic) for multicolor imaging. Ensure you are using the correct type and thickness of coverslip for your objective.[5] |
Experimental Protocols
In Vitro Fluorescence Microscopy-Based Tubulin Polymerization Assay
This protocol describes a method for monitoring the effect of "this compound" on the polymerization of purified tubulin using fluorescence microscopy.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Fluorescently-labeled tubulin (e.g., X-rhodamine tubulin)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[4]
-
GTP solution (100 mM)
-
Glycerol
-
"this compound" stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
Microscope slides and coverslips
-
Fluorescence microscope with a temperature-controlled stage
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold G-PEM buffer. Aliquot into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C.[4][10]
-
Prepare a complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[4]
-
Prepare serial dilutions of "this compound" and control compounds in the complete polymerization buffer. The final DMSO concentration should not exceed 2%.[3][4]
-
-
Assay Setup:
-
On ice, prepare the reaction mixtures. For a standard reaction, mix unlabeled tubulin with a small percentage of fluorescently-labeled tubulin (e.g., 5-10%). The final tubulin concentration should be in the range of 2-3 mg/mL.[4]
-
Add the diluted "this compound" or control compounds to the tubulin mixture.
-
-
Initiation of Polymerization and Imaging:
-
Transfer a small volume (e.g., 5-10 µL) of the reaction mixture to a pre-warmed microscope slide on a stage heated to 37°C.
-
Immediately cover with a coverslip and seal to prevent evaporation.
-
Begin time-lapse imaging using the fluorescence microscope. Acquire images at regular intervals (e.g., every 30-60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Quantify microtubule polymerization over time by measuring the total fluorescence intensity or the total length of microtubules per field of view using image analysis software.
-
Plot the quantified data against time to generate polymerization curves.
-
Compare the curves from samples treated with "this compound" to the negative and positive controls to determine its effect on the rate and extent of polymerization.
-
Quantitative Data Summary
The following table provides typical concentration ranges for key reagents in a tubulin polymerization assay. Optimization may be required for specific experimental conditions.
| Reagent | Typical Stock Concentration | Typical Final Concentration | Notes |
| Tubulin | 10 mg/mL | 2-5 mg/mL | Higher concentrations can be more prone to aggregation.[1] |
| GTP | 100 mM | 1 mM | Essential for polymerization.[1] Should be added fresh.[4] |
| MgCl₂ | 1 M | 1-2 mM | Essential cofactor for GTP binding and polymerization.[1] |
| EGTA | 0.5 M | 0.5-2 mM | Chelates calcium ions, which inhibit polymerization.[1] |
| Glycerol | 100% | 5-10% (v/v) | Enhances polymerization and can help prevent non-specific aggregation.[1] |
| DMSO | 100% | ≤ 2% (v/v) | Solvent for test compounds. Higher concentrations can inhibit polymerization.[3] |
Visualized Workflows and Logic
Caption: Workflow for a microscopy-based tubulin polymerization assay.
Caption: Decision tree for troubleshooting common assay problems.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. How microtubules get fluorescent speckles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
"Tubulin polymerization-IN-72" stability and storage conditions
Disclaimer: Information specifically regarding "Tubulin polymerization-IN-72" is not available in the public domain. The following guidance is based on established knowledge of the broader class of small-molecule tubulin polymerization inhibitors and provides general strategies and protocols for researchers. Always refer to the supplier-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for your compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the chemical integrity and biological activity of the inhibitor.[1] For specific storage conditions and shelf-life, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier with your specific lot of the compound.[2] As a general guideline for similar compounds, powdered forms are often stored at -20°C for long-term stability.[2] Once reconstituted in a solvent, stock solutions are typically stored at -80°C.[2][3]
Q2: What is the best solvent for reconstituting this compound?
A2: While specific solubility data should be on the product's CoA, tubulin inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] To enhance solubility, gentle warming (up to 37°C) and vortexing or sonication may be applied.[1]
Q3: How can I avoid compound precipitation in my stock solution?
A3: Precipitation can occur, especially after freeze-thaw cycles or if the solution is stored at a temperature lower than recommended.[1] To minimize this, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1] If precipitation does occur, gently warm the vial to 37°C and vortex or sonicate until the solution is clear.[1]
Q4: I am observing inconsistent results in my experiments. Could this be related to the inhibitor's stability?
A4: Yes, inconsistent results can be a sign of compound degradation.[1] To ensure reproducibility, always use freshly prepared dilutions from a properly stored stock solution.[1] Avoid keeping diluted solutions at room temperature for extended periods.
Q5: What is the general mechanism of action for a tubulin polymerization inhibitor?
A5: Tubulin polymerization inhibitors disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[4] By inhibiting the polymerization of tubulin dimers into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4] This mitotic arrest can ultimately trigger programmed cell death (apoptosis) in rapidly dividing cells.[1][4]
Data Presentation: Storage Condition Guidelines
The following tables summarize typical storage conditions for small-molecule tubulin inhibitors.
Table 1: Solid Form Storage
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from light.[1] |
Table 2: Reconstituted Stock Solution Storage
| Solvent | Temperature | Duration | Notes |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage.[3][5] |
Troubleshooting Guides
This section addresses common issues that may arise during experiments using a tubulin polymerization inhibitor.
Problem 1: Low or no activity of the inhibitor in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration range. |
| Cell Line Resistance | Some cell lines may overexpress drug efflux pumps (e.g., P-glycoprotein) that remove the inhibitor from the cell.[6] Consider using a cell line known to be sensitive to tubulin inhibitors. |
| Suboptimal Assay Conditions | Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[1] Optimize incubation time. |
Problem 2: High background or artifacts in an in vitro tubulin polymerization assay.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Check the solubility of the inhibitor in the assay buffer.[4] The final solvent concentration should be low (e.g., <1% DMSO).[4] If necessary, reduce the inhibitor concentration. |
| Contaminated Reagents | Use high-quality, pure tubulin and freshly prepared buffers. |
| Incorrect Temperature | Ensure the plate reader is maintained at 37°C for the polymerization reaction.[4] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of a Lyophilized Tubulin Inhibitor
This protocol provides a general guideline for reconstituting a powdered form of the inhibitor.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved. If necessary, warm the solution to 37°C.
-
Once dissolved, create small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is a general procedure to assess the effect of an inhibitor on tubulin polymerization in vitro.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1][4]
-
GTP solution (100 mM)
-
Inhibitor stock solution (in DMSO)
-
Control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)
-
96-well, clear bottom plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm[4]
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL.[2] Keep on ice and use within one hour.
-
Preparation of Reagents: Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer. Prepare serial dilutions of the inhibitor and control compounds.
-
Assay Setup:
-
On ice, add 10 µL of your 10x concentrated test compound or control solution to the appropriate wells of a pre-chilled 96-well plate.
-
Prepare the tubulin polymerization mix on ice: For a final tubulin concentration of ~2 mg/mL, combine the reconstituted tubulin with General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C.[4] Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]
-
Data Analysis: Plot the absorbance at 340 nm versus time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: General mechanism of tubulin inhibitors on microtubule dynamics.
Caption: Workflow for reconstituting and storing a tubulin inhibitor.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Tubulin Polymerization Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin polymerization inhibitors, with a specific focus on compounds similar to "Tubulin polymerization-IN-72".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tubulin polymerization inhibitors like S-72?
Tubulin polymerization inhibitors, such as the novel compound S-72, function by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, cell signaling, and intracellular trafficking.[1] S-72, specifically, has been shown to inhibit microtubule polymerization, leading to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death).[2] Many of these inhibitors, including S-72, bind to the colchicine-binding site on β-tubulin.[3][4] This interference with microtubule function is a highly effective strategy against rapidly dividing cancer cells.
Q2: My cell line has developed resistance to a tubulin polymerization inhibitor. What are the common mechanisms of resistance?
Resistance to tubulin-targeting agents is a significant challenge in cancer therapy. The most common mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]
-
Alterations in Tubulin Subunits: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the inhibitor's affinity.[5][7] Additionally, changes in the expression of different tubulin isotypes, such as the overexpression of βIII-tubulin, are linked to resistance.[1][5]
-
Changes in Microtubule-Associated Proteins (MAPs): Altered expression of proteins that regulate microtubule stability, like Tau or Stathmin, can counteract the effects of tubulin inhibitors.[5][8]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt can promote cell survival and overcome the apoptotic signals induced by the tubulin inhibitor.[5]
Q3: Are there strategies to overcome this resistance?
Yes, several strategies can be employed to circumvent resistance to tubulin inhibitors:
-
Combination Therapy: Co-administration with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) can restore intracellular drug concentration.[5] Combining with inhibitors of pro-survival pathways (e.g., PI3K/Akt inhibitors) can re-sensitize resistant cells.[5]
-
Use of Novel Agents: Newer generations of tubulin inhibitors are being developed that are not substrates for P-gp or can overcome resistance mediated by tubulin mutations.[1][3] For example, S-72 has shown efficacy in paclitaxel-resistant breast cancer cells.[2]
-
Development of Dual-Targeting Inhibitors: Compounds that inhibit both tubulin and another critical target, such as a kinase, are being investigated to provide a multi-pronged attack and reduce the likelihood of resistance.[1]
Troubleshooting Guides
Problem 1: Decreased sensitivity to the tubulin inhibitor after prolonged exposure.
Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1).[5]
Troubleshooting Steps:
| Experimental Technique | Purpose | Expected Outcome in Resistant Cells |
| Western Blot | To compare P-gp protein levels between resistant and sensitive (parental) cell lines.[5] | Increased P-gp protein expression. |
| qRT-PCR | To analyze the mRNA expression of the ABCB1 gene, which encodes P-gp.[5] | Increased ABCB1 mRNA levels. |
| Rhodamine 123 Efflux Assay | To functionally measure P-gp activity using a fluorescent substrate.[5] | Reduced intracellular fluorescence due to increased efflux of Rhodamine 123. |
| Co-administration with P-gp Inhibitor | To determine if blocking P-gp restores sensitivity to the tubulin inhibitor.[5] | Increased sensitivity (lower IC50) to the tubulin inhibitor in the presence of a P-gp inhibitor like Verapamil or Tariquidar. |
Problem 2: The inhibitor is less effective at inducing cell cycle arrest or apoptosis, with no significant change in drug efflux.
Possible Cause: Alterations in the tubulin protein itself or in microtubule-associated proteins (MAPs).[5]
Troubleshooting Steps:
| Experimental Technique | Purpose | Possible Findings in Resistant Cells |
| Tubulin Gene Sequencing | To identify potential mutations in the drug-binding site of tubulin genes (e.g., TUBB1).[5] | Point mutations in the coding sequence of β-tubulin.[7] |
| Western Blot for Tubulin Isotypes | To analyze the expression of different β-tubulin isotypes (e.g., βI, βII, βIII, βIV).[5] | Overexpression of specific isotypes, particularly βIII-tubulin.[1] |
| Western Blot for MAPs | To investigate the expression levels of MAPs that regulate microtubule stability (e.g., Tau, Stathmin).[5] | Altered expression of MAPs that may counteract the inhibitor's effect.[8] |
| Immunofluorescence Microscopy | To visualize the microtubule network and assess the inhibitor's effect. | A more intact and organized microtubule network compared to sensitive cells, which would typically show depolymerization or abnormal bundling.[5] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin protein (>99% pure)[9]
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1mM GTP, 5-10% glycerol)[10]
-
Test compound (e.g., S-72) and controls (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine (B1669291) as an inhibitor)[2]
-
Pre-warmed 96-well plates[9]
-
Spectrophotometer or fluorometer capable of reading at 340 nm (for absorbance) or with appropriate filters for a fluorescent reporter[9][11]
Procedure:
-
Preparation: Thaw tubulin and GTP on ice. Prepare fresh polymerization buffer and add GTP immediately before use.[10] Prepare serial dilutions of the test compound and controls.
-
Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add the test compound or control solutions to the respective wells.[11]
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every 30-60 seconds for 60-90 minutes).[9][11] Polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance.
-
Data Analysis: Plot absorbance/fluorescence versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. Determine the IC50 value for inhibitors by plotting the polymerization rate against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with a tubulin inhibitor.
Materials:
-
Cell line of interest
-
Tubulin inhibitor (e.g., S-72)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the tubulin inhibitor at various concentrations and for different durations. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. Tubulin polymerization inhibitors typically cause an accumulation of cells in the G2/M phase.[2]
Visualizations
Caption: Signaling pathway of tubulin polymerization and its inhibition.
Caption: Logical workflow for troubleshooting resistance to tubulin inhibitors.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Improving the signal-to-noise ratio in "Tubulin polymerization-IN-72" assays
Welcome to the Technical Support Center for Tubulin Polymerization-IN-72 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments for a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a tubulin polymerization assay?
A1: The in vitro tubulin polymerization assay is a fundamental method to identify and characterize compounds that modulate the dynamics of microtubule formation.[1] The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering (turbidity) or fluorescence.[1][2] This process typically follows a sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (polymerization), and a steady-state equilibrium.[1][3]
Q2: What are the common methods to monitor tubulin polymerization?
A2: The two primary methods are absorbance-based (turbidimetric) and fluorescence-based assays.
| Parameter | Absorbance-Based Assay | Fluorescence-Based Assay |
| Principle | Measures the increase in light scattering as microtubules form.[4] | Measures the fluorescence enhancement of a reporter dye (like DAPI) upon binding to microtubules.[2] |
| Wavelength | Typically measured at 340 nm or 350 nm.[3][5] | Excitation: ~350-360 nm, Emission: ~430-460 nm.[1][6] |
| Pros | Well-established and provides a direct measurement of polymer mass.[5] | Higher sensitivity, requires less protein, and is suitable for high-throughput screening (HTS).[5] |
| Cons | Requires a higher concentration of tubulin and can be prone to interference from compound precipitation.[5] | Potential for interference from fluorescent compounds or compounds that affect the reporter dye's binding.[5] |
Q3: What are the critical reagents and their recommended concentrations?
A3: The following table outlines the key components and their typical concentration ranges for a standard tubulin polymerization assay.
| Reagent | Typical Concentration | Purpose |
| Tubulin | 2-3 mg/mL (>99% pure)[2][7] | The protein subunit that polymerizes into microtubules. |
| GTP | 1 mM[8] | Essential for tubulin polymerization; binds to the β-tubulin subunit.[5] |
| PIPES Buffer | 80-100 mM, pH 6.9[8] | Maintains the optimal pH for polymerization.[8] |
| MgCl₂ | 1-2 mM[8] | An essential cofactor for GTP binding and polymerization.[8] |
| EGTA | 0.5-2 mM[8] | Chelates calcium ions, which are known to inhibit polymerization.[8] |
| Glycerol | 5-10% (optional)[8] | Enhances polymerization and can help prevent non-specific aggregation.[8] |
| DMSO | <2%[3][5] | Solvent for test compounds; higher concentrations can inhibit polymerization. |
Troubleshooting Guides
Issue 1: No Polymerization in Control Wells
If you observe no sigmoidal curve in your control wells, it indicates a critical problem with one of the core assay components or conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no tubulin polymerization.
Possible Causes and Solutions:
| Possible Cause | Solution | Supporting Details |
| Inactive Tubulin | Use a fresh aliquot of tubulin. Avoid repeated freeze-thaw cycles and ensure proper storage at -80°C.[5] If tubulin has been stored improperly, clarify by centrifugation to remove aggregates.[9] | Tubulin is a labile protein; improper handling leads to denaturation and loss of activity.[5][7] |
| Degraded GTP | Prepare a fresh solution of GTP. Store stock solutions in small aliquots at -20°C or -80°C. | GTP is essential for polymerization as it binds to β-tubulin.[5] |
| Suboptimal Temperature | Ensure the plate reader is pre-warmed to and maintained at 37°C.[5][10] Transfer the reaction plate from ice to the pre-warmed reader to initiate polymerization.[5] | Tubulin polymerization is highly temperature-dependent, with optimal activity at 37°C.[5][10] |
| Incorrect Instrument Settings | Verify the correct wavelength (e.g., 340 nm for absorbance) and that the instrument is in kinetic mode, reading at regular intervals (e.g., every 30-60 seconds for 60 minutes).[5] | Incorrect settings will fail to capture the change in optical density or fluorescence as microtubules form.[5] |
| Incorrect Buffer Composition | Check the pH and concentrations of all buffer components (e.g., PIPES, MgCl₂, EGTA).[5] | The ability of tubulin to polymerize is highly dependent on the experimental conditions, including the buffer system.[5][11] |
Issue 2: High Background Signal or Immediate Signal Increase
This issue can be caused by the test compound or contaminants.
Troubleshooting Workflow:
Caption: Troubleshooting high background signal.
Possible Causes and Solutions:
| Possible Cause | Solution | Supporting Details |
| Compound Precipitation | Run a control with the test compound in the assay buffer without tubulin. If an increase in signal is observed, it is likely due to precipitation.[9] Consider reducing the compound concentration or using a different solvent, ensuring the final solvent concentration is low (e.g., <1% DMSO).[1] | Precipitated compounds can cause light scattering, mimicking microtubule assembly in absorbance assays.[3][9] |
| Compound Autofluorescence | Measure the fluorescence of the compound in the buffer alone.[9] If the compound is fluorescent, consider using a different fluorescent probe with non-overlapping spectral properties.[12] | This is a concern in fluorescence-based assays where the compound's fluorescence interferes with the signal from the reporter dye.[9][12] |
| Contaminants | Filter the compound stock solution before adding it to the assay.[9] Ensure all buffer components and water are of high purity.[9] | Particulate matter in the compound solution or contaminants in the buffer can contribute to high background.[9] |
Issue 3: Inconsistent Results Between Replicates
Variability between replicate wells often points to inconsistencies in assay setup and execution.
Possible Causes and Solutions:
| Possible Cause | Solution | Supporting Details |
| Pipetting Errors | Use a multichannel pipette for simultaneous addition of reagents. Ensure there are no air bubbles in the wells.[3] | Inaccurate pipetting can lead to variations in reagent concentrations and reaction volumes.[3] |
| Temperature Gradients | Pre-warm the 96-well plate in the reader for a few minutes before adding the tubulin mix.[5] Use the central wells of the plate to avoid edge effects where temperature may be less consistent.[3] | Temperature gradients across the plate can cause different polymerization rates in different wells.[5] |
| Presence of Tubulin Aggregates | If tubulin has been stored for a long time or improperly thawed, centrifuge it at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates before use.[3][8] | Pre-existing aggregates can act as "seeds," shortening or eliminating the lag phase and leading to inconsistent polymerization curves.[8] |
| Condensation | When transferring a cold plate to a warm reader, allow the plate to warm to room temperature for a few minutes to prevent condensation on the bottom of the wells.[9] | Condensation can interfere with absorbance or fluorescence readings.[3] |
Experimental Protocols
Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol provides a framework for a standard in vitro tubulin polymerization assay monitored by an increase in absorbance.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (optional)
-
Test compound (e.g., this compound) and controls (e.g., paclitaxel (B517696) as an enhancer, nocodazole (B1683961) as an inhibitor)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare Tubulin Polymerization Mix: On ice, prepare the polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP and, if desired, 10% glycerol.[1][7]
-
Prepare Compound Plate: Add the test compound and controls to the appropriate wells of a pre-warmed 37°C 96-well plate.[12]
-
Initiate Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.[1]
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1][13]
Data Analysis: Plot the absorbance at 340 nm versus time. The polymerization of tubulin will result in a sigmoidal curve. The effect of the test compound is determined by comparing the rate and extent of polymerization to the vehicle control.
Experimental Workflow Diagram:
Caption: Workflow for a tubulin polymerization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tubulin Polymerization Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Adjusting incubation time for optimal "Tubulin polymerization-IN-72" effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the effects of Tubulin polymerization-IN-72 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an anticancer agent that acts as a microtubule synthesis inhibitor. It functions by binding to the colchicine (B1669291) site on tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death).[1][2]
Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For initial experiments, a dose-response study is recommended. Based on its reported IC50 values against various cancer cell lines (ranging from 0.4 to 2.7 nM), a starting concentration range of 0.1 nM to 100 nM would be appropriate for many cell types.[1]
For incubation time, the optimal duration depends on the assay being performed:
-
Signaling Pathway Analysis: To observe effects on microtubule networks, shorter incubation times of 3, 6, or 18 hours may be sufficient.[3]
-
Cell Viability and Proliferation Assays (e.g., MTT, SRB): Longer incubation times, typically ranging from 24 to 72 hours, are often necessary to observe significant changes in cell proliferation.[3][4][5][6]
-
Apoptosis Assays: Intermediate incubation times of 24 to 48 hours are generally suitable for detecting markers of apoptosis.[4]
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals.[4][7]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[3] For storage, it is advisable to follow the manufacturer's instructions, which typically involve storing the stock solution at -20°C or -80°C to prevent degradation. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][8]
Troubleshooting Guide
In Vitro Tubulin Polymerization Assays
Q4: I am not observing any tubulin polymerization in my control wells. What could be the issue?
A4: A lack of polymerization in the control wells, which should show a sigmoidal curve, indicates a critical problem with one of the core components or assay conditions. Here are some potential causes and solutions:
-
Inactive Tubulin: Tubulin is a labile protein. Improper storage (e.g., not at -80°C), repeated freeze-thaw cycles, or damp lyophilized powder can lead to denaturation and loss of activity.[9][10] Use a fresh aliquot of high-quality, polymerization-competent tubulin (>99% pure).[8] If aggregates are suspected, centrifuge the tubulin solution at high speed (e.g., 60,000 rpm for 10 minutes at 2-4°C) before use.
-
Incorrect Buffer Composition: The polymerization buffer is crucial. Ensure it is correctly prepared with the proper pH (typically 6.8-7.0) and contains essential components like MgCl2 and EGTA at the correct concentrations.[11]
-
Degraded GTP: GTP is essential for tubulin polymerization.[11] Prepare a fresh solution of GTP and store stock solutions in small aliquots at -20°C or -80°C.[9]
-
Suboptimal Temperature: Tubulin polymerization is temperature-dependent and occurs optimally at 37°C.[10][12] Ensure the spectrophotometer is pre-warmed to 37°C and that the 96-well plate is also pre-warmed before adding the tubulin solution.[9][10][12]
Q5: My polymerization curves are highly variable between replicate wells. What is causing this?
A5: Variability between replicates often points to inconsistencies in the assay setup.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the concentrations of tubulin or other reagents. Use a multichannel pipette for adding tubulin to the plate to ensure simultaneous initiation of polymerization.[9]
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful during pipetting to avoid introducing bubbles.[9]
-
Temperature Gradients: Uneven temperature across the 96-well plate can cause different polymerization rates. Pre-warming the plate and using the central wells can help minimize this effect.[9]
Q6: I am observing a high background signal or precipitation in the wells containing this compound.
A6: This may be due to the compound itself rather than tubulin polymerization.
-
Compound Precipitation: The inhibitor may be precipitating at the tested concentration. Visually inspect the wells for any precipitate. If observed, try reducing the compound's concentration or using a different solvent. Note that the maximum recommended DMSO concentration in most assays is typically 2%.[3][9]
-
Compound Absorbance: The compound itself might absorb light at the measurement wavelength (typically 340 nm for absorbance assays).[3] Run a control with the compound in the polymerization buffer without tubulin to check for this.
Cell-Based Assays
Q7: I am not seeing any effect of this compound on my cells.
A7: A lack of an observable effect could be due to several factors related to incubation time and concentration.
-
Incubation Time is Too Short: The chosen incubation time may not be long enough to produce a measurable effect for the selected endpoint. For example, effects on cell viability or proliferation may require 48-72 hours to become apparent.[4][13] Consider performing a time-course experiment.[7]
-
Inhibitor Concentration is Too Low: The concentration of this compound may be insufficient to inhibit tubulin polymerization effectively in your cell line. Perform a dose-response experiment with a wider range of concentrations.[4][8]
-
Cell Line Resistance: The chosen cell line may be resistant to this particular inhibitor.[4][13]
-
Insufficient Cellular Uptake: The compound may not be efficiently entering the cells. You could try increasing the incubation time or the concentration of the inhibitor.[8]
Q8: I am observing high levels of cell death even at very short incubation times.
A8: This could indicate acute cytotoxicity.
-
Inhibitor Concentration is Too High: The concentration of this compound may be too high, leading to rapid, off-target effects and cell death. It is important to perform a dose-response experiment to find the optimal concentration range.
-
Solvent Toxicity: If using a solvent like DMSO, ensure that the final concentration in the cell culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.
Data Presentation
Table 1: Recommended Starting Incubation Times for Various Assays
| Assay Type | Endpoint | Recommended Starting Incubation Time | Reference |
| In Vitro Assays | |||
| Tubulin Polymerization | Rate and extent of microtubule formation | 60-90 minutes | [3][5] |
| Cell-Based Assays | |||
| Microtubule Network Analysis | Changes in microtubule structure | 3, 6, or 18 hours | [3] |
| Cell Cycle Analysis | G2/M arrest | 24 hours | [5] |
| Apoptosis Assays | Caspase activation, Annexin V staining | 24 to 48 hours | [4] |
| Cell Viability/Proliferation | IC50 determination | 24, 48, or 72 hours | [3][4][5][13] |
Experimental Protocols
Protocol 1: In Vitro Turbidimetric Tubulin Polymerization Assay
This assay measures the increase in turbidity at 340 nm as a result of microtubule formation from purified tubulin.[5]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[8]
-
GTP solution (100 mM stock)
-
This compound stock solution in DMSO
-
Pre-chilled 96-well plate
-
Spectrophotometer with temperature control
Methodology:
-
Pre-warm the spectrophotometer to 37°C.[5]
-
On ice, prepare the complete polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).[5]
-
Dilute the purified tubulin in the complete polymerization buffer to the desired final concentration (e.g., 3 mg/mL). Keep this solution on ice.[5]
-
In a pre-chilled 96-well plate, add various concentrations of this compound. Include a DMSO-only vehicle control and a positive control (e.g., nocodazole).[5][8]
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.[3][5]
-
Plot the absorbance at 340 nm versus time. The effect of the inhibitor can be determined by comparing the rate and extent of polymerization to the vehicle control.[3]
Protocol 2: Immunofluorescence Staining of Microtubule Network
This protocol allows for the visualization of the effects of this compound on the cellular microtubule network.[5]
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Microtubule-stabilizing buffer (pre-warmed)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for the determined incubation time (e.g., 3, 6, or 18 hours).[3]
-
Briefly rinse the cells with pre-warmed microtubule-stabilizing buffer.[5]
-
Fix the cells with the chosen fixative.[5]
-
Permeabilize the cells with the permeabilization buffer.[5]
-
Block non-specific antibody binding by incubating with the blocking buffer.[5]
-
Incubate with the primary anti-α-tubulin antibody diluted in the blocking buffer.[5]
-
Wash the cells with PBS.[5]
-
Incubate with the fluorescently labeled secondary antibody and DAPI in the dark.[5]
-
Wash the cells with PBS.[5]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[5]
-
Visualize the microtubule network and cell nuclei using a fluorescence microscope.[5]
Visualizations
Caption: Workflow for optimizing inhibitor incubation time.
Caption: Simplified pathway of tubulin polymerization.
Caption: Troubleshooting in vitro polymerization assays.
References
- 1. targetmol.cn [targetmol.cn]
- 2. wjgnet.com [wjgnet.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Tale of the Tubulin Targets: A Comparative Analysis of Tubulin Polymerization-IN-72 and Paclitaxel
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of microtubule-targeting agents is paramount in the quest for more effective cancer therapeutics. This guide provides a head-to-head comparison of two distinct modulators of tubulin dynamics: Tubulin polymerization-IN-72, a novel inhibitor of microtubule assembly, and paclitaxel (B517696), a classic microtubule-stabilizing agent.
Microtubules, the dynamic polymers of α- and β-tubulin, are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. Their disruption is a well-validated strategy in oncology. While both this compound and paclitaxel target tubulin, they do so through opposing mechanisms, leading to distinct cellular consequences. Paclitaxel is a renowned microtubule-stabilizing agent, promoting the polymerization of tubulin and preventing the disassembly of microtubules. This leads to the formation of overly stable, non-functional microtubule bundles, mitotic arrest, and subsequent cell death.
In contrast, this compound acts as a potent inhibitor of tubulin polymerization. By binding to tubulin, it prevents the assembly of microtubules, leading to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis. Recent studies on a novel tubulin inhibitor, S-72, which shares the characteristics of a potent, orally bioavailable tubulin polymerization inhibitor, have provided valuable comparative data against paclitaxel, particularly in the context of paclitaxel-resistant breast cancer. This guide will leverage this data to illuminate the differential effects of these two classes of microtubule-targeting agents.
Quantitative Comparison of Cellular Activity
The following table summarizes the in vitro efficacy of S-72 (as a representative tubulin polymerization inhibitor) and paclitaxel in both paclitaxel-sensitive (MCF7) and paclitaxel-resistant (MCF7/T) human breast cancer cell lines.
| Compound | Cell Line | IC50 (nM)[1] | Resistance Index (RI)[1] |
| S-72 | MCF7 | 3.2 ± 0.5 | 2.8 |
| MCF7/T | 9.0 ± 1.2 | ||
| Paclitaxel | MCF7 | 2.5 ± 0.4 | 48.4 |
| MCF7/T | 121.0 ± 15.3 | ||
| Colchicine | MCF7 | 4.1 ± 0.6 | 3.9 |
| MCF7/T | 16.0 ± 2.1 |
IC50 values represent the concentration required to inhibit cell growth by 50%. The Resistance Index is the ratio of the IC50 in the resistant cell line to the sensitive cell line.
Mechanism of Action on Tubulin Polymerization
The fundamental difference in the mechanism of action between this compound (represented by S-72) and paclitaxel is best illustrated by in vitro tubulin polymerization assays.
This compound (S-72): Inhibition of Assembly
S-72 actively inhibits the polymerization of tubulin into microtubules in a concentration-dependent manner. This effect is similar to that of colchicine, another well-known tubulin polymerization inhibitor.[2]
Paclitaxel: Promotion of Assembly
Conversely, paclitaxel enhances the rate and extent of tubulin polymerization, leading to the formation of stable microtubules.[2]
Cellular Effects: A Tale of Two Microtubule Morphologies
Immunofluorescence imaging of cancer cells treated with these agents reveals their starkly different effects on the microtubule network.
-
Control cells exhibit a well-organized network of fine microtubule filaments extending throughout the cytoplasm.
-
This compound (S-72) treated cells show a diffuse and depolymerized microtubule arrangement, consistent with its inhibitory mechanism.[2]
-
Paclitaxel-treated cells display condensed and bundled microtubules, a hallmark of its stabilizing activity.[2]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these compounds trigger different downstream cellular events. The following diagrams illustrate their primary mechanisms of action and a typical workflow for a key experimental assay.
Figure 1: Opposing mechanisms of this compound and Paclitaxel.
Figure 2: Workflow for an in vitro turbidimetric tubulin polymerization assay.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds (this compound, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.
Procedure:
-
A reaction mixture is prepared on ice, containing purified tubulin in General Tubulin Buffer supplemented with GTP and glycerol.
-
The test compound (or vehicle control) is added to the reaction mixture in the wells of a pre-chilled 96-well plate.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every minute for a period of 60 to 90 minutes.
-
The change in absorbance over time, which reflects the extent of microtubule polymerization, is plotted and analyzed. An increase in absorbance indicates polymerization, while a lack of increase or a decrease relative to the control indicates inhibition.
Immunofluorescence Microscopy of Cellular Microtubules
This method allows for the visualization of the effects of the compounds on the microtubule network within cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Cell culture medium and supplements
-
Coverslips
-
Test compounds
-
Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cells are seeded onto coverslips in a petri dish and allowed to adhere overnight.
-
The cells are then treated with the desired concentrations of the test compounds or vehicle control for a specified period (e.g., 24 hours).
-
Following treatment, the cells are fixed to preserve their cellular structure.
-
The cell membranes are permeabilized to allow antibody entry.
-
Non-specific antibody binding sites are blocked.
-
The cells are incubated with the primary antibody specific for tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody. A nuclear counterstain is often included at this step.
-
The coverslips are mounted onto microscope slides.
-
The microtubule morphology is visualized and captured using a fluorescence microscope.
References
A Comparative Analysis: Tubulin Polymerization-IN-72 Versus Traditional Colchicine Binding Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug discovery, agents targeting microtubule dynamics remain a cornerstone of chemotherapy. Among these, inhibitors that bind to the colchicine (B1669291) site of β-tubulin represent a promising class of therapeutics due to their potent antimitotic activity and their ability to overcome certain mechanisms of drug resistance. This guide provides a detailed comparison of a novel agent, "Tubulin polymerization-IN-72," with established colchicine binding inhibitors, supported by experimental data to inform research and development decisions.
Mechanism of Action: A Shared Target, A Potentially Divergent Efficacy
Both this compound and traditional colchicine binding site inhibitors (CBSIs) exert their primary effect by disrupting the polymerization of αβ-tubulin heterodimers into microtubules.[1] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cancer cells.[2]
The colchicine binding site is located at the interface between the α- and β-tubulin subunits.[3] Inhibitors binding to this pocket prevent the conformational changes required for tubulin dimers to assemble into microtubules.[4] This disruption of the microtubule network is critical for the formation of the mitotic spindle during cell division.
While the fundamental mechanism is shared, the potency and specific molecular interactions of different inhibitors can vary, leading to differences in their biological activity.
Quantitative Comparison of Inhibitory Activity
The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-free tubulin polymerization assays and cell-based cytotoxicity assays. The following tables summarize available data for this compound and a selection of well-characterized colchicine binding inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Notes |
| This compound (S-72) | Superior to Colchicine | In a direct comparison, S-72 demonstrated a more potent inhibition of tubulin polymerization than colchicine at the same concentrations.[2] |
| Colchicine | ~1-3 | |
| Combretastatin A-4 | ~1-2 | A potent inhibitor isolated from the African bush willow. |
| Nocodazole | ~0.1-1 | A widely used synthetic inhibitor. |
Note: IC50 values can vary depending on the specific experimental conditions, including tubulin concentration and the source of the protein.
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Various | Various | 0.4 - 2.7 |
| Colchicine | HeLa | Cervical Cancer | ~10 - 50 |
| A549 | Lung Cancer | ~10 - 50 | |
| Combretastatin A-4 | HT-29 | Colon Cancer | ~1 - 5 |
| HUVEC | Endothelial Cells | ~0.3 | |
| Nocodazole | HeLa | Cervical Cancer | ~20 - 100 |
Note: The data presented are compiled from various sources and should be interpreted with consideration of potential variations in experimental protocols.
The available data indicates that this compound exhibits exceptionally potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low nanomolar range.[5]
Signaling Pathways and Cellular Fate
The inhibition of tubulin polymerization by colchicine binding site inhibitors triggers a cascade of cellular events, culminating in apoptosis. A simplified representation of this signaling pathway is depicted below.
Caption: Signaling pathway of colchicine binding site inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of novel therapeutic agents. Below are detailed methodologies for key assays used to characterize and compare tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 2-3 mg/mL.[6]
-
Prepare stock solutions of the test compound (e.g., this compound) and control inhibitors (e.g., colchicine) in DMSO. Prepare serial dilutions in G-PEM buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for a vehicle control (DMSO) and a positive control.[6]
-
To initiate the polymerization reaction, add the tubulin solution to each well.[6]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[6]
-
-
Data Analysis:
-
Plot the absorbance against time to generate polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the area under the curve or the maximum velocity of polymerization) against the compound concentration.[6]
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
Workflow:
Caption: Workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
-
Conclusion
This compound emerges as a highly potent inhibitor of tubulin polymerization, demonstrating superior activity to colchicine in cell-free assays and exhibiting cytotoxicity in the low nanomolar range against various cancer cell lines.[2][5] Its mechanism of action, centered on the disruption of microtubule dynamics via binding to the colchicine site, aligns with a well-validated anti-cancer strategy. The exceptional potency of this compound warrants further investigation and positions it as a promising candidate for the development of next-generation microtubule-targeting agents. Direct, head-to-head comparative studies with other leading colchicine binding site inhibitors under standardized conditions will be crucial to fully elucidate its therapeutic potential.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. targetmol.cn [targetmol.cn]
- 6. | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Anti-proliferative Power of Tubulin Polymerization-IN-72: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of chemotherapy. This guide provides a comprehensive comparison of a novel tubulin polymerization inhibitor, S-72 (herein referred to as Tubulin polymerization-IN-72), with established anti-mitotic drugs: Paclitaxel, Vincristine, and Colchicine. We present a detailed analysis of its anti-proliferative effects, supported by experimental data and protocols, to validate its potential as a promising anti-cancer agent.
At a Glance: Comparative Cytotoxicity
The anti-proliferative efficacy of this compound was evaluated against both paclitaxel-sensitive and -resistant breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below.
| Compound | MCF7 (Paclitaxel-Sensitive) IC50 (nM) | MX-1 (Paclitaxel-Sensitive) IC50 (nM) | MCF7/T (Paclitaxel-Resistant) IC50 (nM) | MX-1/T (Paclitaxel-Resistant) IC50 (nM) |
| This compound (S-72) | 1.8 ± 0.3[1] | 3.2 ± 0.5[1] | 3.1 ± 0.6[1] | 29.2 ± 4.8[1] |
| Paclitaxel | 2.5 ± 0.4[1] | 4.1 ± 0.7[1] | 158.5 ± 21.3[1] | 389.7 ± 56.2[1] |
| Colchicine | 3.6 ± 0.5[1] | 5.8 ± 0.9[1] | 187.3 ± 25.1[1] | 451.6 ± 63.4[1] |
Note: Data is presented as mean ± standard deviation.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound functions as a microtubule-destabilizing agent, a class of compounds that interfere with the assembly of microtubules. These dynamic cytoskeletal structures are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death)[1][2]. This mechanism is similar to that of Vinca alkaloids like Vincristine and Colchicine[3]. In contrast, taxanes like Paclitaxel stabilize microtubules, also leading to mitotic arrest[3].
Experimental Validation: A Workflow for Efficacy
The anti-proliferative effects of this compound can be rigorously validated through a series of in vitro experiments. The following workflow outlines the key assays for characterizing its activity and comparing it with other tubulin inhibitors.
Detailed Experimental Protocols
Cell Viability/Proliferation Assay (CCK-8)
This assay measures cell viability by quantifying the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., MCF7, MX-1, and their paclitaxel-resistant counterparts)
-
96-well plates
-
Complete culture medium
-
This compound and comparator drugs
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add serial dilutions of the test compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the tubulin/GTP mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance over time to visualize the polymerization kinetics and determine the extent of inhibition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[4].
Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Treated and untreated cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both[1].
References
- 1. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to Tubulin Polymerization Inhibitors in Taxol-Resistant Cancers: Efficacy of S-72
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tubulin polymerization inhibitor S-72 with other microtubule-targeting agents, focusing on its efficacy in taxol-resistant cancer cell lines. The information presented herein is based on available preclinical data. It is highly probable that "Tubulin polymerization-IN-72" refers to the compound identified in the literature as S-72 , a novel, orally bioavailable tubulin inhibitor that has demonstrated significant efficacy in overcoming paclitaxel (B517696) resistance.
Executive Summary
Paclitaxel (Taxol) is a cornerstone of chemotherapy; however, the development of resistance remains a significant clinical hurdle. S-72 emerges as a promising therapeutic candidate by effectively targeting and inhibiting the proliferation of paclitaxel-resistant breast cancer cells. S-72 is a microtubule-destabilizing agent that inhibits tubulin polymerization, leading to M-phase cell cycle arrest and apoptosis.[1][2] Notably, it demonstrates potent antitumor activity in vivo against paclitaxel-resistant xenograft models.[1][2] A key differentiator in its mechanism is the inactivation of the STING (Stimulator of Interferon Genes) pathway, which is implicated in paclitaxel resistance.[1][2] This guide will compare the efficacy of S-72 with paclitaxel and colchicine (B1669291), another tubulin polymerization inhibitor, in both paclitaxel-sensitive and -resistant cell lines.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Cytotoxicity
While specific IC50 values for S-72 are not explicitly stated in the primary research, the resistance indices (RI) provide a clear indication of its effectiveness in overcoming paclitaxel resistance. The RI is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental (sensitive) cell line. A lower RI indicates less resistance to the compound.
| Compound | Cell Line | Cancer Type | Resistance Index (RI) * | Reported IC50 (nM) ** |
| S-72 | MCF7/T | Breast Adenocarcinoma | Low | Data not available |
| MX-1/T | Breast Adenocarcinoma | Low | Data not available | |
| Paclitaxel | MCF7/T | Breast Adenocarcinoma | High | 2291 ± 125 |
| MCF7 (parental) | Breast Adenocarcinoma | - | 7.5 - 20 ± 0.085[3] | |
| Colchicine | MCF7/T | Breast Adenocarcinoma | No resistance observed | Sensitive (IC50 lower than parental)[4][5] |
| MCF7 (parental) | Breast Adenocarcinoma | - | 18 |
*Qualitative assessment from available data.[2][6] **IC50 values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
In Vivo Antitumor Activity
S-72 has demonstrated significant tumor growth inhibition in paclitaxel-resistant xenograft models.[2]
| Compound | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| S-72 | MCF7/T | 10 mg/kg | 60.1% |
| S-72 | MX-1/T | 10 mg/kg | 87.8% |
| Paclitaxel | MCF7/T | Not specified | No significant inhibition |
Mechanism of Action
S-72 functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[1][2] This action is distinct from taxanes like paclitaxel, which stabilize microtubules. The disruption of microtubule dynamics by S-72 leads to cell cycle arrest in the M phase and subsequent apoptosis.[1][2]
Signaling Pathways
A novel aspect of S-72's mechanism in overcoming paclitaxel resistance is its ability to inactivate the STING signaling pathway.[1][2] In paclitaxel-resistant cells, the STING pathway is activated. S-72 treatment blocks this activation, which contributes to the restoration of multipolar spindle formation and induces chromosomal instability, ultimately leading to cell death.[1][2] Additionally, S-72 has been shown to suppress STAT3 signaling.[1][2]
Experimental Protocols
Cell Lines and Culture
-
Parental Cell Line: MCF-7 (human breast adenocarcinoma)
-
Paclitaxel-Resistant Cell Line: MCF7/T (derived from MCF-7)
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP.
-
Compound Addition: Various concentrations of S-72, paclitaxel (positive control for stabilization), and colchicine (positive control for inhibition) are added.
-
Initiation and Monitoring: Polymerization is initiated by incubating the mixture at 37°C. The change in turbidity is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The rate and extent of polymerization are determined. Inhibitors like S-72 will show a decreased rate and extent of polymerization.[7][8]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, which is converted to formazan (B1609692) by viable cells.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells. IC50 values are calculated from dose-response curves.[3]
Cell Cycle Analysis by Flow Cytometry
This method determines the phase of the cell cycle at which the compound induces arrest.
-
Cell Treatment: Cells are treated with the compounds for a defined period (e.g., 24 hours).
-
Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis.
-
Cell Treatment: Cells are treated with the compounds.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a viability dye).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of the compounds in a living organism.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.[7]
-
Tumor Implantation: Paclitaxel-resistant cells (e.g., MCF7/T) are subcutaneously injected into the flanks of the mice. For MCF-7 models, estrogen supplementation is required for tumor growth.[9][10][11][12][13]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the compounds (e.g., S-72 via oral gavage, paclitaxel via intravenous injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies). Tumor growth inhibition (TGI) is calculated.[7][14]
Visualizations
Experimental Workflow for Evaluating S-72
Caption: Workflow for the preclinical evaluation of S-72's efficacy.
Signaling Pathway of S-72 in Overcoming Paclitaxel Resistance
References
- 1. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Tubulin Polymerization Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of assays used to evaluate the activity of tubulin polymerization inhibitors, featuring a hypothetical compound, "Tubulin Polymerization-IN-72," alongside established inhibitors like Colchicine and Paclitaxel (a stabilizer). This document is intended to assist researchers in selecting the appropriate assays for their workflow and interpreting the resulting data.
Executive Summary
The dynamic polymerization and depolymerization of tubulin into microtubules are critical for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Consequently, molecules that interfere with this process are valuable research tools and have been successfully developed as anticancer agents.[3][4] Validating the activity of a novel tubulin polymerization inhibitor, such as the hypothetical "this compound," requires cross-validation across multiple assay platforms to confirm its mechanism of action and quantify its potency. This guide outlines key in vitro and cell-based assays, presenting comparative data and detailed experimental protocols.
Data Presentation: Comparative Activity of Tubulin Modulators
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for "this compound" and comparator compounds across different assays. The data for "this compound" is hypothetical for illustrative purposes.
| Compound | In Vitro Turbidimetric Assay (IC50) | High-Content Imaging (IC50) | Cell Cycle Analysis (G2/M Arrest, EC50) |
| This compound | 1.5 µM | 250 nM | 300 nM |
| Colchicine | 2.0 µM[3] | 200 nM | 50 nM[5] |
| Nocodazole | 2.3 µM[2] | 244 nM[2] | 72 nM[2] |
| Paclitaxel (Stabilizer) | 10 µM (EC50 for polymerization)[2] | 4 nM (EC50 for stabilization)[2] | 2 nM[2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in light scattering.[1]
Principle: The polymerization of tubulin into microtubules causes an increase in turbidity, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reconstitute lyophilized porcine brain tubulin to a final concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[2]
-
Prepare a polymerization buffer containing 1 mM GTP and 10% glycerol.[2]
-
In a 96-well plate, add serial dilutions of the test compound (e.g., "this compound," Colchicine) and controls. The final DMSO concentration should be kept below 1%.[1]
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[1]
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
High-Content Cellular Imaging Assay
This cell-based assay provides a quantitative analysis of the effects of compounds on the microtubule network within cells.[2]
Principle: Cells are treated with compounds, and the microtubule network is visualized using immunofluorescence. Image analysis software quantifies changes in the microtubule structure, allowing for the differentiation between stabilizing and destabilizing agents.[2]
Protocol:
-
Seed cells (e.g., HeLa) in 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compounds for 3 hours.[2]
-
Fix the cells with 4% formaldehyde, permeabilize with a suitable buffer, and stain for microtubules (e.g., with an anti-α-tubulin antibody) and nuclei (e.g., with DAPI).[2]
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify microtubule network integrity. A decrease in total tubulin intensity or a more diffuse staining pattern indicates destabilization, while an increase in bundling or density suggests stabilization.[2]
-
Determine IC50 values based on the dose-response curve of microtubule disruption.
Cell Cycle Analysis
This assay indirectly assesses tubulin polymerization inhibition by measuring the resulting cell cycle arrest.[2]
Principle: Disruption of the mitotic spindle, a microtubule-based structure, prevents cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. This can be quantified by flow cytometry after staining cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).
Protocol:
-
Culture cells (e.g., MCF7) and treat them with various concentrations of the test compounds for 24 hours.[5]
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase for each treatment condition and determine the EC50 for G2/M arrest.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Tubulin Isotype Specificity of Tubulin Polymerization Inhibitors: A Focus on S-72
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tubulin polymerization inhibitors, with a special focus on the novel compound S-72. While direct quantitative data on the isotype specificity of S-72 is not yet publicly available, this document outlines the critical importance of determining such specificity and provides the established experimental framework for its evaluation. The guide compares S-72's known mechanism of action with other well-characterized tubulin inhibitors and presents detailed protocols for assessing isotype-specific interactions.
Introduction to Tubulin Isotypes and Drug Specificity
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, making them a key target for anticancer drugs. In humans, multiple genes encode for different α- and β-tubulin isotypes, which exhibit tissue-specific expression patterns and can influence microtubule dynamics and drug sensitivity.[1][2][3] For instance, the βIII-tubulin isotype is often overexpressed in cancer cells and is associated with resistance to taxane-based chemotherapy.[3][4][5] Therefore, understanding the isotype specificity of a novel tubulin inhibitor is paramount for predicting its efficacy, potential for overcoming drug resistance, and side-effect profile.
S-72: A Novel Tubulin Polymerization Inhibitor
Recent studies have identified S-72 as a novel, orally available tubulin inhibitor that demonstrates potent anticancer activity, particularly in paclitaxel-resistant breast cancer models.[6] S-72 acts as a colchicine-binding site inhibitor (CBSI), disrupting microtubule assembly, which leads to G2/M phase cell cycle arrest and apoptosis.[6][7] In vitro tubulin polymerization assays have shown that S-72 effectively inhibits microtubule formation in a concentration-dependent manner, with activity superior to that of colchicine (B1669291) at equivalent concentrations.[6]
Comparative Performance of Tubulin Inhibitors
The following table summarizes the known characteristics of S-72 in comparison to other well-established tubulin-targeting agents. It is important to note that while the isotype specificity for S-72 is yet to be determined, the varied specificities of other compounds highlight the importance of this characterization.
| Feature | S-72 | Colchicine | Paclitaxel (B517696) (Taxol) | Vinca Alkaloids (e.g., Vinblastine) |
| Binding Site | Colchicine-binding site on β-tubulin | Colchicine-binding site on β-tubulin | Taxane-binding site on β-tubulin | Vinca-binding site on β-tubulin |
| Mechanism of Action | Inhibits tubulin polymerization | Inhibits tubulin polymerization | Promotes and stabilizes microtubule polymerization | Inhibits tubulin polymerization |
| Effect on Microtubules | Destabilization | Destabilization | Stabilization | Destabilization |
| Reported Isotype Specificity | Not yet reported | Binds to various isotypes, with some studies suggesting βIII-tubulin expression can influence sensitivity.[4][5] | Efficacy can be reduced by overexpression of βIII-tubulin.[8] | Efficacy can be reduced by overexpression of βIII-tubulin.[8] |
| IC50 (Tubulin Polymerization) | More potent than colchicine at the same concentrations[6] | ~2.52 µM[9] | Not applicable (promoter) | ~1-2 µM |
Experimental Protocol for Determining Tubulin Isotype Specificity
To elucidate the isotype specificity of a novel inhibitor like S-72, a multi-step experimental approach is required. This protocol combines protein chemistry and cell-based assays to provide a comprehensive profile of the compound's interaction with different tubulin isotypes.
Objective: To determine the binding affinity and inhibitory effect of a test compound (e.g., S-72) on the polymerization of specific, purified human tubulin isotypes.
Materials:
-
Recombinant human tubulin isotypes (e.g., αβI, αβII, αβIII, αβIVa, αβIVb)
-
Test compound (S-72) and control compounds (e.g., colchicine, nocodazole)
-
Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
Fluorescent reporter dye for polymerization (e.g., DAPI)
-
Microplate reader with fluorescence detection
-
Cell lines engineered to overexpress single β-tubulin isotypes
-
Antibodies specific to different β-tubulin isotypes
-
Equipment for 2D gel electrophoresis and Western blotting
-
Mass spectrometer for protein identification
Methodology:
Part 1: In Vitro Tubulin Polymerization Assay with Purified Isotypes
-
Preparation of Reagents: Reconstitute purified recombinant human tubulin isotypes in polymerization buffer on ice. Prepare serial dilutions of the test compound and control compounds.
-
Assay Setup: In a 96-well microplate, combine the tubulin isotype solution, polymerization buffer, and the fluorescent reporter dye.
-
Initiation of Polymerization: Add the test compound or control at various concentrations to the wells. Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Monitor the fluorescence intensity over time at 37°C. The increase in fluorescence corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. From these curves, determine the IC50 value (the concentration of the compound that inhibits polymerization by 50%) for each tubulin isotype. A lower IC50 value indicates higher specificity and potency for that particular isotype.
Part 2: Cellular Assays with Isotype-Specific Cell Lines
-
Cell Culture: Culture cell lines that have been genetically engineered to express specific individual β-tubulin isotypes.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Cytotoxicity Assay (e.g., MTT or SRB assay): Determine the cell viability to calculate the GI50 (the concentration that causes 50% growth inhibition) for each cell line. Differential sensitivity among the cell lines will indicate isotype-specific effects of the compound in a cellular context.
-
Immunofluorescence Microscopy: Treat the isotype-specific cell lines with the test compound. Fix, permeabilize, and stain the cells with anti-tubulin antibodies to visualize the microtubule network. Observe any differential effects on microtubule organization among the different isotype-expressing cell lines.
Part 3: Proteomic Analysis for Target Engagement
-
Protein Extraction: Lyse treated and untreated cells and separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions by centrifugation.
-
2D Gel Electrophoresis: Separate the tubulin isotypes in each fraction based on their isoelectric point and molecular weight.
-
Western Blotting and Mass Spectrometry: Transfer the separated proteins to a membrane and probe with isotype-specific antibodies to identify the relative abundance of each isotype in the polymerized versus unpolymerized fractions. Further confirm the identity of the spots by mass spectrometry. A shift in the distribution of a particular isotype in the presence of the drug indicates a specific interaction.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol to determine the tubulin isotype specificity of a novel compound.
Caption: Workflow for determining tubulin isotype specificity.
Conclusion
S-72 is a promising new tubulin polymerization inhibitor with a distinct advantage in overcoming paclitaxel resistance. While its efficacy as a general tubulin-targeting agent is established, a detailed investigation into its tubulin isotype specificity is a critical next step. The experimental framework provided in this guide offers a robust methodology for achieving this. By understanding how S-72 and other novel inhibitors interact with the diverse landscape of tubulin isotypes, researchers can better predict clinical outcomes, design more effective therapeutic strategies, and pave the way for personalized cancer medicine.
References
- 1. The structured core of human β tubulin confers isotype-specific polymerization properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. β-Tubulin carboxy-terminal tails exhibit isotype-specific effects on microtubule dynamics in human gene-edited cells | Life Science Alliance [life-science-alliance.org]
- 4. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Validating "Tubulin polymerization-IN-72" as a Colchicine Site Binder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating "Tubulin polymerization-IN-72" as a binder to the colchicine (B1669291) site on β-tubulin. By objectively comparing its hypothetical performance with established colchicine site inhibitors, this document outlines the essential experimental data and protocols required for mechanistic validation.
Comparative Performance Data
To ascertain the binding affinity and cellular efficacy of "this compound," its performance should be benchmarked against well-characterized colchicine site binders. The following table summarizes the expected quantitative data from key validation assays.
| Compound | Tubulin Polymerization IC50 (µM) | Colchicine Binding Ki (µM) | NCI-60 Mean GI50 (µM) |
| This compound | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| Colchicine | ~1-5[1][2] | 1.4[3] | Variable |
| Combretastatin A-4 (CA-4) | ~0.92 - 2.5[1] | 0.2 - 4.6[3] | 0.0045 (HeLa)[1] |
| Podophyllotoxin | Potent Inhibitor[1] | 0.2 - 4.6[3] | 1.9 (A549)[1] |
| Nocodazole | ~5[1] | - | 0.350 (HeLa)[1] |
Mechanism of Action of Colchicine Site Binders
Colchicine site inhibitors bind to a pocket on β-tubulin, which is located at the interface with α-tubulin.[4][5] This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation required for incorporation into growing microtubules.[4][5] The ultimate consequence is the inhibition of microtubule polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[4][6]
Mechanism of action for colchicine site binders.
Experimental Validation Workflow
A multi-faceted approach is necessary to definitively validate "this compound" as a colchicine site binder. This involves a combination of biochemical and cell-based assays to elucidate its mechanism of action.
Experimental workflow for validating a colchicine site binder.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Competitive Colchicine Binding Assay (Fluorescence-Based)
This assay directly measures the ability of a test compound to compete with colchicine for its binding site on tubulin. The intrinsic fluorescence of colchicine increases upon binding to tubulin; a competing compound will displace colchicine and cause a decrease in fluorescence.[1][7]
-
Reagents and Buffers:
-
Purified tubulin protein (>99% pure)
-
Colchicine solution
-
Test compound ("this compound") solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)[1]
-
Positive control (e.g., Podophyllotoxin)
-
Negative control (e.g., Vinblastine)
-
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in General Tubulin Buffer.[7]
-
Add varying concentrations of "this compound," positive control, or negative control to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to reach binding equilibrium.[7]
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 350 nm and emission at approximately 435 nm.[1]
-
A dose-dependent decrease in fluorescence intensity in the presence of "this compound" indicates competitive binding.
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay assesses the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured by light scattering at 340 nm.[6] Colchicine-site binders are expected to inhibit this process.
-
Reagents and Buffers:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[8]
-
GTP solution (1 mM final concentration)
-
Glycerol (B35011) (10% final concentration)
-
Test compound ("this compound")
-
Positive control (e.g., Colchicine)
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol to a final concentration of 3 mg/mL.[6]
-
In a pre-warmed 96-well plate, add 10 µL of 10x serial dilutions of the test compound, positive control, or vehicle control.[6]
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[6]
-
A dose-dependent inhibition of the rate and extent of the increase in absorbance indicates inhibition of tubulin polymerization.
-
Cell-Based Mitotic Arrest Assay (Flow Cytometry)
This assay determines the effect of the test compound on the cell cycle. By disrupting microtubule formation, colchicine site binders prevent the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle.[6]
-
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound ("this compound")
-
Positive control (e.g., Nocodazole)
-
Propidium Iodide (PI)/RNase A staining solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of "this compound" or a positive control for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.[5]
-
Analyze the samples using a flow cytometer.
-
An increase in the percentage of cells in the G2/M phase with increasing concentrations of "this compound" indicates mitotic arrest.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tubulin Polymerization Assay [bio-protocol.org]
A Head-to-Head Comparison of Novel Tubulin Inhibitors with Tubulin Polymerization-IN-72
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, tubulin remains a pivotal target. This guide provides a detailed, data-driven comparison of a novel investigational agent, Tubulin Polymerization-IN-72 (also known as S-72), with other novel tubulin inhibitors, Plinabulin and VERU-111. All three compounds are colchicine-binding site inhibitors, a class of microtubule-targeting agents known for their potential to overcome multidrug resistance. This objective analysis is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Mechanism of Action: Disrupting the Cellular Skeleton
Tubulin inhibitors exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Colchicine-binding site inhibitors, such as this compound, Plinabulin, and VERU-111, bind to the β-tubulin subunit, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: General mechanism of tubulin polymerization inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound, Plinabulin, and VERU-111 based on available experimental data.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 for Tubulin Polymerization | Method |
| This compound (S-72) | Concentration-dependent inhibition observed; superior to colchicine (B1669291) at the same concentrations.[1] Specific IC50 not reported. | Cell-free tubulin polymerization assay[1] |
| Plinabulin | 2.4 µM[2] | Cell-free microtubule protein polymerization assay (turbidity)[2] |
| VERU-111 | Data not available in searched literature. | - |
Table 2: In Vitro Anti-proliferative Activity (IC50 values)
| Compound | Cell Line | IC50 (nM) |
| This compound (S-72) | Various cancer cell lines | 0.4 - 2.7[3] |
| MCF-7/T (paclitaxel-resistant breast cancer) | Potent nanomolar cytotoxicity observed[4] | |
| MX-1/T (paclitaxel-resistant breast cancer) | Potent nanomolar cytotoxicity observed[4] | |
| Plinabulin | HT-29 (colon cancer) | 9.8[5] |
| MCF-7 (breast cancer) | 17 (for mitosis inhibition)[2] | |
| VERU-111 | Melanoma and prostate cancer cell lines (average) | 5.2[6] |
| Triple-negative breast cancer cell line 1 | 8[7] | |
| Triple-negative breast cancer cell line 2 | 23[7] | |
| Panc-1 (pancreatic cancer, 48h) | 11.8[8] | |
| AsPC-1 (pancreatic cancer, 48h) | 15.5[8] |
Table 3: Effect on Cell Cycle
| Compound | Concentration | Cell Line | Effect |
| This compound (S-72) | 100 nM | MCF-7 and MCF-7/T (breast cancer) | G2/M phase arrest[1][9] |
| Plinabulin | 17 nM | MCF-7 (breast cancer) | Mitotic arrest at prometaphase[2] |
| VERU-111 | 5-20 nM | Panc-1 and AsPC-1 (pancreatic cancer) | G2/M phase arrest[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (light scattering) as tubulin dimers assemble into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance over time. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compounds.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound (S-72) emerges as a highly potent, orally bioavailable tubulin inhibitor with significant anti-proliferative activity, particularly against paclitaxel-resistant breast cancer cells.[1][4] Its efficacy at nanomolar concentrations places it among the more potent novel tubulin inhibitors. While a direct IC50 for tubulin polymerization is not yet published, initial data suggests its activity is superior to colchicine.[1]
Plinabulin and VERU-111 also demonstrate potent anti-cancer effects at nanomolar concentrations and are advancing through clinical trials. Plinabulin has a reported IC50 of 2.4 µM for inhibiting tubulin polymerization, and VERU-111 shows broad and potent anti-proliferative activity across various cancer cell lines.[2][7][8]
The choice of inhibitor for further research and development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The detailed experimental protocols provided in this guide offer a foundation for conducting comparative studies to further elucidate the relative strengths of these promising anti-cancer agents.
References
- 1. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BeyondSpring Enrolls First Patient in Phase 2 Study with Plinabulin, Keytruda and Docetaxel in Patients with Metastatic Non-Small Cell Lung Cancer Who Progressed After Immunotherapy | BeyondSpring [beyondspringpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Tubulin Polymerization-IN-72: Purified Tubulin vs. Cellular Microtubules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Tubulin Polymerization-IN-72 on purified tubulin and cellular microtubules. The information is compiled from available research and presented to aid in the evaluation of this compound for research and drug development purposes.
Overview of this compound
This compound, also identified as Compound 4a4 and potentially synonymous with the novel inhibitor S-72, is a potent anticancer agent that targets microtubule dynamics. It functions by inhibiting tubulin polymerization through binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] The compound has demonstrated significant anti-proliferative activity with IC50 values in the nanomolar range against various cancer cell lines.[1]
Effects on Purified Tubulin (In Vitro)
In a cell-free environment, this compound directly inhibits the assembly of purified tubulin into microtubules.[2] This effect is concentration-dependent, with higher concentrations of the inhibitor leading to a greater reduction in the rate and extent of tubulin polymerization.[2]
Comparative Quantitative Data of Tubulin Polymerization Inhibitors (In Vitro)
| Compound | Concentration | Effect on Tubulin Polymerization |
| S-72 (this compound) | Concentration-dependent | Inhibited the rate and extent of microtubule polymerization.[2] |
| Colchicine | 100 nM | Suppressed tubulin polymerization.[2][3] |
| Paclitaxel | 100 nM | Enhanced tubulin polymerization.[2][3] |
Effects on Cellular Microtubules (In Vivo)
Within living cells, this compound disrupts the organization of the microtubule network.[2] This leads to a cascade of cellular events, ultimately resulting in cell death.
-
Disorganization of Microtubule Assembly: Immunofluorescence studies show that treatment with S-72 (this compound) leads to disorganized microtubule assembly in cancer cells.[2]
-
Cell Cycle Arrest: By disrupting microtubule dynamics, the compound causes a halt in the cell cycle at the G2/M phase.[2][3]
-
Induction of Apoptosis: The sustained cell cycle arrest triggers programmed cell death, or apoptosis.[2][3]
-
Decreased Acetylated-α-tubulin: S-72 has been shown to decrease the levels of acetylated-α-tubulin, an indicator of stable microtubules, further confirming its destabilizing effect on the microtubule network.[2]
Comparative Cellular Effects of Tubulin Modifying Agents
| Compound | Concentration | Effect on Cellular Microtubules | Cellular Outcome |
| S-72 (this compound) | 100 nM | Disorganized microtubule assembly.[2] | G2/M phase arrest, induction of apoptosis.[2][3] |
| Colchicine | 100 nM | Depolymerization of microtubules.[4] | G2/M phase arrest, induction of apoptosis.[3] |
| Paclitaxel | 100 nM | Stabilization of microtubules.[4] | G2/M phase arrest, induction of apoptosis.[3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) or fluorescence.
Materials:
-
Lyophilized tubulin (e.g., from porcine brain)[4]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[4][5]
-
Guanosine-5′-triphosphate (GTP) solution (100 mM)[6]
-
Glycerol
-
Test compound (this compound) and controls (e.g., Colchicine, Paclitaxel, DMSO)
-
96-well microplate (black or clear, depending on detection method)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with cold General Tubulin Buffer to a final concentration of 2-10 mg/mL.[5][6] Keep on ice and use within one hour.[6]
-
Prepare a polymerization mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[4][7]
-
Prepare serial dilutions of the test compound and controls. The final solvent concentration (e.g., DMSO) should be kept low (<1%).[8]
-
-
Assay Execution:
-
Data Acquisition:
-
Data Analysis:
Cellular Microtubule Analysis via Immunofluorescence
This method allows for the visualization of the microtubule network within cells to assess the effects of a compound.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound and controls
-
Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test compound or controls for a specified period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative.
-
If required, permeabilize the cells to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody diluted in blocking solution.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution.
-
Wash with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
Capture images and analyze the morphology of the microtubules, looking for signs of depolymerization or stabilization compared to control cells.
-
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Mechanism of action for this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin Polymerization Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
Safety Operating Guide
Prudent Disposal of Tubulin Polymerization-IN-72: A Guide for Laboratory Professionals
The proper handling and disposal of potent small molecule inhibitors like Tubulin Polymerization-IN-72 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Adherence to correct disposal protocols is a critical component of laboratory safety and environmental responsibility.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1] All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Double chemotherapy gloves (nitrile) | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[3] |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffs | Protects against splashes and contamination of personal clothing.[3] |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from potential splashes or aerosols.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if aerosols could be generated outside of a fume hood. | Minimizes inhalation exposure.[3] |
Waste Segregation and Containerization: The First Step
Accurate waste identification and segregation are the foundation of proper chemical disposal.[1] Do not mix chemical waste streams , as this can lead to hazardous chemical reactions and complicate the disposal process.[1] All waste containers must be clearly labeled as "Cytotoxic Waste" and include the full chemical name ("this compound"), concentration (if applicable), and the date the waste was first added.[1][3]
Table 2: Waste Stream Management
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, bench paper).[1] | Labeled, sealed, and puncture-resistant container designated for solid cytotoxic chemical waste.[1][4][5] |
| Liquid Waste | Unused solutions and contaminated media.[2] | Dedicated, sealed, and clearly labeled cytotoxic liquid waste container.[2] Do not pour this waste down the drain. [1][2] |
| Sharps Waste | Contaminated needles, syringes, and other sharps.[2] | Puncture-resistant cytotoxic sharps container.[2] |
Step-by-Step Disposal Protocol
-
Initial Assessment: Determine the physical state of the waste (solid, liquid, or sharp) and the level of contamination.[1]
-
Segregation: Carefully place the waste into the appropriate, clearly labeled waste container as detailed in Table 2. Ensure containers are compatible with the waste type.[1]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of waste generation and away from general lab traffic. Secondary containment should be in place to capture any potential leaks.[1]
-
Decontamination (Optional and with Caution): While chemical degradation can be an option for some cytotoxic compounds, no specific data is available for this compound. Consult your institution's EHS office before attempting any chemical deactivation.[1]
-
Arrange for Pickup: Once a waste container is full (or has been in storage for the maximum allowable time, which is often up to one year for partially filled containers), contact your institution's EHS office to arrange for pickup and final disposal.[1]
Spill Cleanup Procedures
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double gloves, a gown, eye protection, and, if necessary, respiratory protection.
-
Contain and Clean the Spill:
-
Liquid Spills: Cover with absorbent pads from a chemotherapy spill kit.
-
Solid Spills: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Area: Thoroughly clean the area with a detergent solution, followed by clean water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tubulin polymerization-IN-72
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tubulin polymerization-IN-72. As a potent inhibitor of microtubule polymerization, this compound should be handled with the utmost care as a hazardous, cytotoxic agent.[1][2] The following procedural guidance is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be consulted if available from the supplier.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to protect against chemical, biological, and radiological hazards.[3] The specific PPE required may vary based on the procedure being performed.[2][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended).[1][2] | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][4] | To protect eyes from splashes or airborne particles.[1] |
| Skin & Body Protection | A fully buttoned lab coat or a disposable, solid-front, low-permeability gown with long sleeves and closed cuffs.[1][5] | To protect skin and clothing from contamination.[1][5] |
| Respiratory Protection | Use in a certified chemical fume hood.[1][5] If aerosols may be generated outside of a hood, an N95 respirator or higher may be necessary.[2][5] | To prevent inhalation of the solid compound or aerosols.[1][5] |
Operational Plan: Safe Handling and Storage
Strict protocols must be in place to prevent accidental exposure and maintain the integrity of the compound.
Receiving and Storage:
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open it. Isolate the package in a designated hazardous material area and contact your institution's Environmental Health and Safety (EHS) office.[2]
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The storage area should be marked with a "Cytotoxic Agent" warning sign.[2]
Handling Procedures:
-
Designated Work Area: All work with this compound, including weighing and solution preparation, should be conducted in a designated area within a certified chemical fume hood.[1][5]
-
Weighing: Use a balance within the fume hood or a containment enclosure. Use anti-static weigh paper to prevent dispersal of the powder.[1]
-
Solution Preparation: Prepare solutions in a fume hood. When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization.[2] Tubulin inhibitors are often soluble in organic solvents like DMSO.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air immediately. Seek medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses. Get medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan: Hazardous Waste Management
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[2][5]
Waste Segregation and Containerization:
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), weigh paper, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[1][5]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[1][2]
-
Sharps: All contaminated sharps (e.g., needles, pipette tips) must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is a general guideline for measuring the effect of this compound on the polymerization of purified tubulin in vitro. Researchers should optimize these protocols for their specific experimental conditions.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[8]
-
This compound
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence[8][9]
Procedure:
-
Preparation: Thaw tubulin and GTP on ice. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, tubulin, and the desired concentration of this compound or a vehicle control (DMSO).
-
Initiation: To initiate polymerization, add GTP to each well.[9]
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance or fluorescence over time to monitor tubulin polymerization.[8][9]
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
